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tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Documentation Hub

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  • Product: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate
  • CAS: 246240-10-8

Core Science & Biosynthesis

Foundational

Advanced Applications and Synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) in Targeted Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate bifunctional linkers for their utility in complex molecular assemblies, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate bifunctional linkers for their utility in complex molecular assemblies, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) stands out as a highly versatile, orthogonally protected building block. This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic protocols for deploying this compound in advanced drug discovery workflows.

Physicochemical and Safety Profiling

Before integrating any building block into a synthetic pipeline, a rigorous assessment of its physical properties and safety profile is mandatory. The following data summarizes the core parameters of CAS 246240-10-8[1].

PropertyValue / Description
Chemical Name tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate
CAS Number 246240-10-8
Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Purity Standard ≥ 98% (Typical commercial grade)
Storage Conditions 2-8°C, protect from light, keep tightly sealed
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Causality in Handling: The compound must be stored at 2-8°C and protected from light[1]. The electron-rich aniline moiety is susceptible to air oxidation and photo-degradation, which can lead to the formation of colored azo or quinone-imine impurities. These impurities can interfere with downstream photometric assays or drastically reduce coupling yields during library synthesis.

Structural Rationale: The Logic of Orthogonal Reactivity

The architectural brilliance of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate lies in its bifunctionality, designed specifically for stepwise, controlled conjugations.

  • The Aniline Moiety: The primary aromatic amine is highly nucleophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated heterocycles (e.g., pyrimidines or quinazolines commonly found in kinase inhibitors).

  • The Ether Linkage: Unlike purely aliphatic carbon chains, the ether oxygen introduces a hydrogen bond acceptor. This subtly improves the aqueous solubility of the final hydrophobic drug construct, a critical factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks the aliphatic primary amine. This ensures that during the initial coupling of the aniline, the aliphatic amine does not undergo competitive side reactions or polymerization.

OrthogonalReactivity A tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (Boc-Protected Linker) B SNAr / Buchwald-Hartwig (Aniline Reacts) A->B Target Scaffold C Intermediate Conjugate (Boc-Protected Scaffold) B->C D Boc Deprotection (TFA / HCl) C->D Acid Cleavage E Amide Coupling (Free Amine Reacts) D->E Exposed Primary Amine F Final Complex (e.g., PROTAC) E->F E3 Ligase Ligand

Orthogonal reactivity pathway of CAS 246240-10-8 in complex molecule assembly.

Synthesis Methodology and Mechanistic Causality

The synthesis of this building block relies on the selective O-alkylation of 3-aminophenol. The following protocol is adapted from validated literature procedures[2].

Step-by-Step Protocol: Etherification

  • Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 1-aminophenol (207 mg, 1.9 mmol) and 2-(tert-butoxycarbonylamino)ethyl 4-methylbenzenesulfonate (500 mg, 1.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL)[2].

  • Base Addition: Add cesium carbonate (Cs2CO3) (770 mg, 2.2 mmol) to the stirring solution[2].

  • Reaction: Stir the mixture at 20°C for 15 hours[2].

  • Workup: Quench the reaction with distilled water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with Hexanes/EtOAc) to yield the pure product (approx. 58% yield)[2].

Expertise & Causality:

  • Why use Cs2CO3 instead of K2CO3? Cesium carbonate is selected due to the "cesium effect." The large ionic radius of the cesium cation provides higher solubility in DMF and generates a highly reactive, naked phenoxide anion. This maximizes the kinetics of O-alkylation while actively suppressing unwanted N-alkylation of the aniline.

  • Why use the tosylate leaving group? The 4-methylbenzenesulfonate (tosylate) is a highly stable, crystalline electrophile that offers predictable SN2 kinetics at mild temperatures (20°C)[2]. Using a more reactive but volatile bromide could require elevated temperatures, risking the thermal cleavage of the Boc protecting group.

SynthesisWorkflow Step1 Reagents: 3-Aminophenol + 2-(Boc-amino)ethyl tosylate Step2 Reaction: Cs2CO3 in DMF (20°C, 15h, N2 atm) Step1->Step2 Base-catalyzed Etherification Step3 Workup: Quench with H2O, Extract with EtOAc Step2->Step3 Step4 Purification: Silica Gel Column Chromatography Step3->Step4 Organic Layer Concentration Step5 Final Product: CAS 246240-10-8 (58% Yield) Step4->Step5 Fraction Isolation

Step-by-step synthesis workflow of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate.

Application Workflow: PROTAC Linker Assembly

When deploying this molecule as a linker in PROTAC development, the self-validating protocol below ensures high-fidelity coupling and prevents synthetic dead-ends.

Phase 1: Aniline Coupling

  • React the aniline moiety of CAS 246240-10-8 with a target-binding ligand (e.g., a halogenated kinase inhibitor scaffold) using standard SNAr conditions (DIPEA, n-butanol, 120°C) or Buchwald-Hartwig amination (Pd2(dba)3, XPhos, Cs2CO3, dioxane, 100°C).

  • Validation System: LC-MS analysis must confirm the disappearance of the starting mass (m/z 252.3) and the appearance of the target mass + linker. Do not proceed until starting material is <5% to prevent complex purification later.

Phase 2: Boc Deprotection

  • Treat the intermediate conjugate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C, then warm to room temperature for 1 hour.

  • Causality: TFA is preferred over HCl/dioxane if the target scaffold contains acid-sensitive functional groups that might degrade under prolonged exposure to gaseous HCl. DCM acts as a non-coordinating solvent to stabilize the carbocation intermediate formed during Boc cleavage.

Phase 3: E3 Ligase Ligand Conjugation

  • Couple the newly exposed primary aliphatic amine to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or Cereblon ligand) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Causality: HATU is selected as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester. This drives the amidation of the primary amine to completion rapidly, minimizing the risk of epimerization of stereocenters on the delicate E3 ligand.

Conclusion

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) is a cornerstone reagent in modern medicinal chemistry. By understanding the mechanistic causality behind its synthesis—such as leveraging the cesium effect in etherification—and exploiting its orthogonal reactivity profile, researchers can construct highly complex, targeted therapeutics with precision, high yield, and reproducibility.

References

Sources

Exploratory

chemical structure of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Technical Monograph: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Executive Summary tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a specialized heterobifunctional linker used critically in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Executive Summary

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a specialized heterobifunctional linker used critically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Structurally, it consists of a 3-aminophenol moiety connected to a Boc-protected ethylenediamine spacer via an ether linkage.

This molecule serves as a strategic "spacer" in medicinal chemistry, providing a defined distance and flexibility between an E3 ubiquitin ligase ligand (e.g., Thalidomide, VHL ligands) and a target protein warhead. Its primary amine (aniline) allows for chemoselective attachment to carboxylic acid-containing ligands via amide coupling, while the Boc-protected amine serves as a latent attachment point for the second ligand upon acidic deprotection.

Chemical Identity & Structural Analysis

The molecule is an alkyl-ether-alkyl amine derivative. It is characterized by a central ether oxygen that increases hydrophilicity compared to pure alkyl chains, potentially improving the physicochemical profile of the final PROTAC degrader.

Identifier Details
IUPAC Name tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate
Common Name N-Boc-2-(3-aminophenoxy)ethylamine
CAS Number 246240-10-8
Molecular Formula C₁₃H₂₀N₂O₃
SMILES CC(C)(C)OC(=O)NCCOC1=CC=CC(N)=C1
Molecular Weight 252.31 g/mol
Functional Groups Aniline (Primary Amine), Ether, Carbamate (Boc)
Structural Connectivity Diagram

ChemicalStructure Boc Boc Group (Protecting Group) Linker Ethyl Ether Spacer (-CH2-CH2-O-) Boc->Linker Amide Bond Core Phenyl Ring (Aromatic Core) Linker->Core Ether Bond Amine Aniline (-NH2) (Ligation Handle) Core->Amine C-N Bond

Figure 1: Structural connectivity highlighting the modular nature of the linker. The Boc group protects the aliphatic amine, while the aniline is free for immediate conjugation.

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting how this linker influences the lipophilicity (LogP) and solubility of the final drug candidate.

Property Value Implication for Drug Design
LogP ~2.17Moderate lipophilicity; suitable for cell permeability.
TPSA 73.58 ŲGood range for oral bioavailability contributions.
H-Bond Donors 2Aniline -NH₂ and Carbamate -NH.
H-Bond Acceptors 4Ether O, Carbamate O's, Aniline N.
Rotatable Bonds 4Provides flexibility for ternary complex formation.
Physical State Solid (Yellow/Brown)Easy to weigh and handle in solid-phase synthesis.

Synthetic Pathways & Methodology

The synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate typically follows a convergent route involving the alkylation of 3-aminophenol .

Retrosynthetic Logic

The most robust pathway avoids the direct alkylation of the aniline nitrogen (which would yield a secondary amine side product) by exploiting the higher nucleophilicity of the phenoxide anion under basic conditions, or by using 3-nitrophenol followed by reduction. However, for direct access to the target, the O-alkylation of 3-aminophenol with tert-butyl (2-bromoethyl)carbamate is the standard industrial approach.

Experimental Protocol: O-Alkylation Route

Objective: Synthesize C₁₃H₂₀N₂O₃ via nucleophilic substitution (S_N2).

Reagents:

  • 3-Aminophenol (1.0 equiv)

  • tert-Butyl (2-bromoethyl)carbamate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-aminophenol (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes. The solution may darken as the phenoxide forms.

  • Alkylation: Add tert-butyl (2-bromoethyl)carbamate (11 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the phenol.

    • Note: Avoid excessive heat (>80°C) to prevent Boc thermolysis or N-alkylation.

  • Workup: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine (2x), dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Phenol 3-Aminophenol (Nucleophile) Reaction S_N2 Alkylation 60°C, 12h Phenol->Reaction Bromide N-Boc-2-bromoethylamine (Electrophile) Bromide->Reaction Base K2CO3 / DMF (Base/Solvent) Base->Reaction Workup Extraction (EtOAc/H2O) & Drying (Na2SO4) Reaction->Workup Purification Flash Chromatography (Hexane:EtOAc) Workup->Purification Product Target Molecule (CAS 246240-10-8) Purification->Product

Figure 2: Convergent synthesis workflow via Williamson ether synthesis type alkylation.

Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed.

Method Expected Signal / Result Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 1.45 (s, 9H) Boc tert-butyl group (diagnostic singlet).
δ 3.50 (q, 2H) Methylene adjacent to carbamate NH (-CH₂-NH-).
δ 4.00 (t, 2H) Methylene adjacent to ether Oxygen (-O-CH₂-).
δ 4.95 (br s, 1H) Carbamate NH proton.
δ 6.20 - 7.10 (m, 4H) Aromatic protons (pattern characteristic of 1,3-disubstituted benzene).
LC-MS (ESI+) [M+H]⁺ = 253.3 Protonated molecular ion.
[M+Na]⁺ = 275.3 Sodium adduct (common in carbamates).
[M-Boc+H]⁺ = 153.2 Loss of Boc group (fragmentation).

Application in PROTAC Drug Discovery

This molecule acts as a Type 2 Linker (Alkyl-Ether) in PROTAC design. Its specific utility lies in connecting an E3 ligase ligand (such as Pomalidomide for Cereblon or a VHL ligand) to a target protein ligand.

Mechanism of Action
  • Conjugation: The free aniline (-NH₂) is typically coupled to a carboxylic acid on the E3 ligand (e.g., Thalidomide-acid derivatives) using amide coupling reagents (HATU/DIPEA).

  • Deprotection: The Boc group is removed with TFA/DCM to reveal a primary amine.

  • Final Assembly: The newly revealed amine is coupled to the Target Protein Ligand.

PROTAC Assembly Diagram

PROTAC cluster_complex Ternary Complex Formation E3 E3 Ligase Ligand (e.g., Pomalidomide) Linker Linker Scaffold (CAS 246240-10-8) E3->Linker Amide Bond (via Aniline) Target Warhead Ligand (Target Protein Binder) Linker->Target Amide/Ether Bond (via Deprotected Amine)

Figure 3: Schematic of a PROTAC molecule utilizing the linker to bridge the E3 ligase and the Target Protein.

Handling & Safety (EHS)

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at +4°C (refrigerated). Keep under inert gas (Argon/Nitrogen) if storing for extended periods to prevent oxidation of the aniline.

  • Stability: Stable under normal conditions.[2] Avoid strong acids (cleaves Boc) and strong oxidizers (oxidizes aniline).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Organic Syntheses. Mono Carbamate Protection of Aliphatic Diamines. Org. Synth. 2007, 84, 209. Available at: [Link]

Sources

Foundational

Strategic Use of 3-Aminophenoxy Linkers in PROTAC Design

This guide provides an in-depth technical analysis of the 3-aminophenoxy motif as a strategic linker element in Proteolysis Targeting Chimera (PROTAC) development. It moves beyond standard PEGylation to explore how rigid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 3-aminophenoxy motif as a strategic linker element in Proteolysis Targeting Chimera (PROTAC) development. It moves beyond standard PEGylation to explore how rigid, aromatic ether-based linkers optimize ternary complex stability, metabolic resilience, and cell permeability.

Synthesis, Physicochemical Optimization, and Ternary Complex Dynamics

Introduction: The Shift to Rigid "Linkerology"

In early PROTAC development, linkers were viewed primarily as passive connectors—typically polyethylene glycol (PEG) or alkyl chains—designed solely to bridge the E3 ligase ligand and the Target Protein (POI) ligand. However, "linkerology" has evolved into a critical optimization parameter.

The 3-aminophenoxy motif (an ether-linked benzene ring with a meta-positioned amine) has emerged as a high-value structural unit. Unlike flexible PEG chains, which suffer from high conformational entropy and oxidative metabolism, the 3-aminophenoxy group introduces aromatic rigidity and a specific vectorial "kink" (due to the meta substitution). This geometry is often critical for locking the E3 ligase and POI into a productive ternary complex that favors ubiquitin transfer.

Key Advantages of the 3-Aminophenoxy Motif
FeatureMechanism of ActionImpact on PROTAC Efficacy
Entropic Pre-organization Reduces the number of rotatable bonds compared to linear PEGs.Lowers the entropic penalty (

) of ternary complex formation, potentially improving

.
Vectorial Control The meta (1,3) substitution creates a ~120° bond angle "kink."Allows access to binding pockets that linear (para or alkyl) linkers cannot reach without steric clash.
Metabolic Stability Aryl ethers are generally more resistant to CYP450 oxidative cleavage than polyethers.Extends in vivo half-life and duration of action.
Permeability Increases lipophilicity (LogP) and rigidity compared to polar PEGs.Improves passive diffusion across cell membranes (overcoming the "Rule of 5" violations common in PROTACs).

Rational Design & Chemical Logic

The "Meta" Effect

The 3-aminophenoxy group is rarely used in isolation. It typically serves as the junction point between a flexible spacer (like a piperidine or short alkyl chain) and the ligand attachment point (amide bond).

  • Para (1,4) substitution: Linear exit vector. Good for deep, narrow pockets but rigid.

  • Meta (1,3) substitution (3-aminophenoxy): Bent exit vector. This is crucial when the solvent-exposed surface of the E3 ligase (e.g., Cereblon) and the POI are not perfectly aligned. The "kink" allows the linker to wrap around protein surface residues, inducing positive cooperativity .

Electronic Considerations

The ether oxygen at position 1 acts as an electron donor (resonance), while the amine at position 3 (usually converted to an amide in the final PROTAC) acts as a hydrogen bond donor/acceptor. The phenoxy ring can also engage in


 stacking interactions with surface residues (e.g., Tyrosine or Phenylalanine) on the E3 ligase or POI, further stabilizing the ternary complex.

Synthesis of 3-Aminophenoxy Linker Modules

The synthesis typically involves a modular "Building Block" approach. A common high-value intermediate is tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate , which combines the 3-aminophenoxy motif with a piperidine spacer.

Retrosynthetic Analysis

The 3-aminophenoxy moiety is generally installed via:

  • Nucleophilic Aromatic Substitution (SNAr): Using 3-fluoronitrobenzene (if electron-deficient).

  • Mitsunobu Reaction: Coupling a phenol (3-nitrophenol or N-Boc-3-aminophenol) with an alcohol.

  • Alkylation: Reacting a phenol with an alkyl halide/mesylate.

Step-by-Step Protocol: Synthesis of a Piperidine-Phenoxy Building Block

Target: tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate (Key intermediate for IDO1 and BTK degraders).

Reagents:

  • 3-Nitrophenol (Starting Material A)

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Starting Material B - Mesylated N-Boc-4-hydroxypiperidine)

  • Cesium Carbonate (

    
    )
    
  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )[1][2][3]
    

Protocol:

  • Ether Formation (Alkylation):

    • Dissolve 3-nitrophenol (1.0 eq) and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq).
      
    • Heat to 80°C for 12 hours under

      
       atmosphere.
      
    • Mechanism:[4][5][] The phenoxide anion displaces the mesylate via

      
       reaction.
      
    • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

      
      , concentrate. Purify via flash chromatography (Hexane/EtOAc). Product: tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate.
      
  • Nitro Reduction:

    • Dissolve the nitro intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) at room temperature for 4-6 hours.
      
    • Validation: Monitor via LC-MS for disappearance of nitro peak (-NO2 mass) and appearance of amine peak (-NH2 mass).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Result: tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate (Ready for amide coupling).[2]

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_legend Reaction Phase Start 3-Nitrophenol (Phenol Core) Intermediate Nitro-Ether Intermediate (SN2 Coupling) Start->Intermediate Cs2CO3, DMF, 80°C Linker N-Boc-4-Mesyl-Piperidine (Linker Arm) Linker->Intermediate Reduction Pd/C + H2 (Reduction) Intermediate->Reduction Product 3-Aminophenoxy-Piperidine (Amine Handle Ready) Reduction->Product -NO2 to -NH2 Coupling Amide Coupling (To E3/POI Ligand) Product->Coupling EDC/HATU

Caption: Synthesis of the 3-aminophenoxy-piperidine linker building block via SN2 etherification followed by nitro reduction.

Case Study: Optimization of IDO1 Degraders

A seminal application of the 3-aminophenoxy linker is found in the optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) degraders (e.g., NU227326).[1]

  • Initial Design: Used flexible PEG linkers. Resulted in poor cellular potency (

    
    ) despite good binding affinity.
    
  • Optimization: Replaced PEG with the 4-(3-aminophenoxy)piperidine motif.

  • Outcome:

    • Potency:

      
       improved to ~5 nM.
      
    • Mechanism: The rigid phenoxy-piperidine linker restricted the conformational ensemble, reducing the entropic cost of binding Cereblon (CRBN).

    • Geometry: The 3-amino attachment provided the precise angle needed to avoid steric clash with the CRBN sensor loop.

Experimental Protocols for Validation

Ternary Complex Formation Assay (AlphaLISA)

This assay validates if your 3-aminophenoxy PROTAC induces physical proximity between the E3 ligase and the POI.

Materials:

  • Recombinant POI (GST-tagged).

  • Recombinant E3 Ligase (e.g., CRBN-DDB1, His-tagged).

  • AlphaLISA Glutathione Acceptor Beads.

  • AlphaLISA Ni-NTA Donor Beads.

  • PROTAC compound (serial dilution).

Protocol:

  • Preparation: Dilute proteins to 100 nM in Immunoassay Buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Incubation (Binary): Mix POI and E3 Ligase with PROTAC dilutions in a 384-well plate. Incubate for 30 mins at RT.

  • Bead Addition:

    • Add Acceptor beads (10 µg/mL final). Incubate 30 mins (Dark).

    • Add Donor beads (10 µg/mL final). Incubate 30 mins (Dark).

  • Readout: Measure signal on an EnVision plate reader (Excitation 680 nm, Emission 615 nm).

  • Analysis: Plot Signal vs. Log[PROTAC]. A "Hook Effect" (bell-shaped curve) confirms ternary complex formation. Compare

    
     and 
    
    
    
    (peak height) of the 3-aminophenoxy analog vs. PEG analogs.
Pathway Visualization: The "Hook Effect" Logic

TernaryComplex LowConc Low [PROTAC] Binary Complexes Only OptimalConc Optimal [PROTAC] Ternary Complex (POI-L-E3) LowConc->OptimalConc Increase Conc. HighConc High [PROTAC] Hook Effect (Saturation) OptimalConc->HighConc Excess Conc. RigidLinker 3-Aminophenoxy Linker (Locks Conformation) RigidLinker->OptimalConc Stabilizes Interface (High Cooperativity) FlexibleLinker PEG Linker (High Entropy) FlexibleLinker->OptimalConc Weak Interface (Low Cooperativity)

Caption: Impact of linker rigidity on ternary complex stability. The 3-aminophenoxy motif maximizes cooperativity at optimal concentrations.

References

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Source: Journal of Medicinal Chemistry / PMC. [Link]

  • Linkers in PROTACs: A Critical Review. Source: PubMed Central (PMC). [Link]

  • Synthesis and discovery of the first potent PROTAC degrader of AIMP2-DX2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses. Source: Frontiers in Chemistry. [Link]

Sources

Exploratory

Chemo-Structural Analysis and Synthetic Utility of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Molecular Identity & Physiochemical Passport This section establishes the definitive chemical identity of the compound. In high-precision medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimer...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity & Physiochemical Passport

This section establishes the definitive chemical identity of the compound. In high-precision medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the distinction between meta- and para- substitution patterns is critical for ternary complex geometry.

PropertySpecification
IUPAC Name tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate
Common Name N-Boc-2-(3-aminophenoxy)ethylamine
CAS Number 246240-10-8
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
SMILES CC(C)(C)OC(=O)NCCOc1cccc(N)c1
InChI Key LODFQJNQDJFGQU-UHFFFAOYSA-N
Appearance Pale yellow to brown solid/oil (grade dependent)
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.[1][2][3]

Structural Logic & Design Philosophy

As a Senior Application Scientist, it is vital to understand why this specific linker is selected over others (e.g., PEG chains or alkyl chains).

The Meta-Substitution Advantage

The 3-aminophenoxy moiety provides a specific vector for the linker exit.[1] Unlike para-substitution, which extends the chain linearly (180° vector), the meta-position introduces a "kink" (approx. 120° vector) in the molecular architecture.

  • Conformational Sampling: This kink allows the PROTAC to explore different conformational spaces, often necessary to induce the specific protein-protein interaction (PPI) required between the E3 ligase and the Target Protein.[1]

  • Solubility: The aromatic ether disrupts crystal packing more effectively than purely aliphatic chains, potentially aiding the solubility of the final heterobifunctional molecule.[1]

The Carbamate (Boc) Strategy

The tert-butyloxycarbonyl (Boc) group serves as an orthogonal protecting group.

  • Stepwise Assembly: It allows the aniline (aromatic amine) to be reacted first—typically via acylation or Buchwald-Hartwig coupling—without interference from the aliphatic amine.

  • Acid Lability: The Boc group can be removed late-stage using Trifluoroacetic acid (TFA) or HCl in dioxane, liberating the primary amine for the final conjugation step.

Synthetic Protocol (Authoritative Methodology)

While various routes exist, the most robust, scalable method involves the alkylation of 3-nitrophenol followed by reduction. This pathway avoids the potential over-alkylation seen in direct amine functionalization.[4]

Reaction Scheme Visualization

Synthesispathway SM1 3-Nitrophenol Inter Intermediate: tert-Butyl (2-(3-nitrophenoxy)ethyl)carbamate SM1->Inter Step 1: K2CO3, DMF 60°C, 12h (SN2 Alkylation) SM2 N-Boc-2-bromoethylamine SM2->Inter Product Product: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Inter->Product Step 2: H2 (1 atm), Pd/C MeOH, RT, 4h (Reduction)

Figure 1: Two-step synthetic pathway via nitro-reduction. This route ensures regioselectivity and high purity.

Step-by-Step Experimental Procedure

Step 1: Nucleophilic Substitution (Ether Formation)

  • Setup: Charge a round-bottom flask with 3-nitrophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution often turns bright yellow/orange.

  • Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.1 equiv).

  • Reaction: Heat to 60°C for 12–16 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting phenol (lower Rf) should disappear, replaced by the less polar ether intermediate.

  • Workup: Dilute with water (precipitation may occur) and extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Nitro Reduction (The Aniline Generation)

  • Setup: Dissolve the crude nitro-ether intermediate in Methanol or Ethanol (0.1 M).

  • Catalyst: Carefully add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by mass of substrate). Safety: Pd/C is pyrophoric; add under an inert blanket of Nitrogen.

  • Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature.

  • Completion: Reaction is typically complete in 2–6 hours. TLC will show a significant polarity shift (Anilines are more polar and often stain red/purple with Ninhydrin or bright yellow with p-Anisaldehyde).

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. The product is often pure enough for subsequent steps; otherwise, purify via silica flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery (PROTACs)[6][7]

This molecule is a "Linker-E3 Ligase" precursor. In the context of PROTACs, the aniline handle is frequently used to attach to E3 ligase ligands that contain carboxylic acids (e.g., Thalidomide derivatives for Cereblon or VHL ligands).

The Ternary Complex Logic[1]

The linker is not merely a rope; it is a structural element that dictates the stability of the Ternary Complex (POI-PROTAC-E3).

PROTAC_Assembly cluster_synthesis Modular Assembly Strategy Warhead Target Protein Ligand (Warhead) Linker Linker Module (N-Boc-2-(3-aminophenoxy)ethyl...) Step1 1. Amide Coupling (Aniline + E3 Ligand-COOH) Linker->Step1 E3Ligand E3 Ligase Ligand (e.g., Pomalidomide acid) E3Ligand->Step1 Step2 2. Boc Deprotection (TFA/DCM) Step1->Step2 Intermediate Step3 3. Conjugation to Warhead Step2->Step3 Free Amine Step3->Warhead Final PROTAC

Figure 2: Modular assembly of a PROTAC using the subject molecule as the central linker interface.

Critical Design Considerations
  • Metabolic Stability: The ether linkage (Ar-O-CH2) is generally more metabolically stable than ester linkages, which are prone to rapid hydrolysis by plasma esterases.[1]

  • Length Control: This linker provides a short, defined distance (~4-6 atoms). If a longer reach is required, this molecule can be coupled to PEG chains after Boc-deprotection.

Handling, Stability, and Safety

  • Storage: Store at +4°C or -20°C. Protect from light, as anilines can oxidize over time (darkening from yellow to brown).

  • Toxicity: Like many anilines and carbamates, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet (~1.4 ppm, 9H), the methylene protons of the ethyl chain (~3.0-4.0 ppm), and the aromatic signals of the 1,3-substituted benzene ring.[1] The broad singlet of the aniline NH₂ is typically around 5.0 ppm but varies with concentration.

References

  • Sigma-Aldrich. Tert-butyl (2-(3-aminophenoxy)ethyl)carbamate Product Sheet. CAS 246240-10-8.[5][6] Link

  • PubChem. Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate Compound Summary. National Library of Medicine.[7] Link

  • Burslem, G. M., & Crews, C. M. (2020).[8] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. (Discusses linker length importance). Link

  • Maple, H. J., et al. (2012). Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters. (Methodology for solid-phase linker synthesis). Link

Sources

Foundational

Strategic Sourcing and Application of High-Purity tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate in Targeted Protein Degradation and Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and bioconjugation, the selection of bifunctional linkers dictates the synthetic efficiency and pharmacokinetic viability of the final molecule. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) has emerged as a critical building block[1]. Featuring a highly reactive, yet sterically accessible aniline moiety and a Boc-protected primary aliphatic amine, this molecule allows for orthogonal, step-wise conjugation. This whitepaper provides a comprehensive guide to sourcing high-purity grades of this compound, understanding its physicochemical behavior, and executing self-validating synthetic protocols.

Chemical Profiling and Quality Metrics

Before integrating this linker into multi-step syntheses, it is crucial to understand its structural parameters. The dual-functional nature of the molecule requires strict adherence to purity and storage guidelines to prevent premature degradation.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate
CAS Number 246240-10-8
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
SMILES CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)N
Target Purity ≥ 98% (HPLC)
The Causality of Degradation and Storage

The molecule contains an electron-rich aniline group and an acid-labile tert-butyl carbamate (Boc) group. Suppliers consistently recommend storage at 2-8°C, protected from light [2][3].

  • Why protect from light? The aniline nitrogen is susceptible to photo-oxidation, which can lead to the formation of N-oxides or azo-dimers, turning the white/off-white powder brown and introducing nucleophilic impurities that compete during amide coupling.

  • Why cold storage? While the Boc group is generally stable, trace atmospheric moisture combined with ambient CO₂ can create micro-acidic environments over time, leading to premature deprotection. Cold storage slows this kinetic degradation pathway[3].

Global Supplier Landscape & Sourcing Strategy

Sourcing this molecule requires prioritizing vendors that guarantee >98% purity and provide robust analytical documentation (NMR, LC-MS, HPLC). Truncated linkers or des-Boc impurities act as competitive inhibitors during PROTAC assembly, drastically reducing overall yield and complicating downstream purification.

Table 2: Validated Commercial Suppliers
SupplierCatalog / Item No.PurityStorage RecommendationsGeographic Availability
Sigma-Aldrich (Merck) 24624098%4°C, protect from lightGlobal[2]
ChemScene CS-0450304>98%2-8°C, protect from lightGlobal[3]
BLD Pharm 246240-10-8>98%Cold-chain transportationUS, India, Germany[1]
BidePharm 246240-10-8≥95%Ambient / 2-8°CAsia / Global[4]

Strategic Insight: When ordering for late-stage PROTAC synthesis, request the Certificate of Analysis (CoA) to verify that the primary impurity is not the des-Boc free amine, as this will result in dual-coupling side products during the initial warhead conjugation.

Mechanistic Role in PROTAC Synthesis

In PROTAC design, linkers must bridge an E3 ligase-recruiting ligand and a target protein-binding warhead[5]. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is uniquely suited for this due to its orthogonal reactivity.

The aniline nitrogen is conjugated first. Because the oxygen atom in the phenoxy group is meta to the amine, it exerts a slight electron-withdrawing inductive effect, reducing the nucleophilicity of the aniline compared to a standard aliphatic amine. Therefore, highly efficient coupling reagents (e.g., HATU) are required to drive the reaction forward. Once the warhead is attached, the Boc group is cleaved to reveal a highly nucleophilic primary aliphatic amine, which is then coupled to the E3 ligand.

PROTAC_Synthesis A Target Warhead (Carboxylic Acid) C Amide Coupling (HATU, DIPEA, DMF) A->C B tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) B->C D Boc-Protected Intermediate C->D LC-MS Validation E Boc Deprotection (TFA, DCM) D->E F Free Primary Amine Intermediate E->F Ninhydrin Test H Final PROTAC Molecule F->H G E3 Ligand (Electrophile) G->H SN2 / Amide Coupling

Fig 1: Logical workflow for PROTAC assembly utilizing the dual-functional carbamate linker.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that are self-validating —meaning the reaction inherently provides visual or analytical feedback to confirm success without relying solely on end-stage purification.

Protocol 1: Aniline Amide Coupling (Warhead Conjugation)

Objective: Form an amide bond between a carboxylic acid-containing warhead and the aniline moiety of the linker. Causality: HATU is selected over EDC/NHS because the meta-phenoxy aniline is a weaker nucleophile. HATU forms a highly reactive Atab-ester intermediate that prevents epimerization of chiral warheads.

  • Activation: Dissolve the carboxylic acid warhead (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (1.1 eq) to the mixture.

  • Self-Validation (LC-MS/TLC): Monitor the reaction after 2 hours. The aniline linker has a distinct UV absorbance profile. The disappearance of the linker mass (m/z 253.1 [M+H]⁺) and the appearance of the product mass confirms conversion.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Boc Deprotection

Objective: Remove the tert-butyl carbamate group to expose the primary amine for the final E3 ligand coupling. Causality: Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which eliminates as isobutylene gas) and CO₂. The evolution of gas drives the reaction to completion via Le Chatelier's principle.

Deprotection_Protocol Start Boc-Protected Amine Acid Add 20% TFA in DCM at 0°C to RT Start->Acid Monitor TLC / LC-MS Monitoring (Check for starting material) Acid->Monitor Decision Is SM consumed? Monitor->Decision Continue Stir for 1 additional hour Decision->Continue No Workup Concentrate & Neutralize (Avoid side reactions) Decision->Workup Yes Continue->Monitor Validate Ninhydrin Stain (Blue/Purple) Confirms Primary Amine Workup->Validate

Fig 2: Self-validating protocol for Boc deprotection ensuring complete primary amine generation.

  • Acidification: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Cool to 0°C. Dropwise, add TFA to achieve a 20% v/v solution.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.

  • Self-Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate. Dip in Ninhydrin stain and heat. The appearance of a deep blue/purple spot (Ruhemann's purple) confirms the successful generation of the free primary amine.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Neutralize the resulting TFA salt with DIPEA prior to the next coupling step.

Safety, Handling, and Regulatory Compliance

When handling tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate, strict adherence to GHS safety protocols is required[3].

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Causality: The compound's potential to cause respiratory and skin irritation stems from the aniline moiety, which can penetrate the dermal layer and interact with biological nucleophiles. Always handle within a certified fume hood using nitrile gloves and safety goggles (P280, P271)[3].

References

  • "246240-10-8|tert-Butyl (2-(3-aminophenoxy)ethyl)
  • "Tert-butyl (2-(3-aminophenoxy)ethyl)carbamate | 246240-10-8 - Sigma-Aldrich", Sigma-Aldrich,
  • "158690-56-3 | 2-((tert-Butoxycarbonyl)amino)
  • "CAS:2301067-70-7tert-Butyl (2-(4-amino-2 ... - 毕得医药", BidePharm,
  • "Safety D

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Sheet (SDS): tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Subtitle: Mechanistic Toxicology, Handling Protocols, and Synthetic Workflows for Bifunctional Linkers in Drug Discovery Executive Summary & Molecular Architecture In the rapidly evolving landscape of targeted protein de...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Toxicology, Handling Protocols, and Synthetic Workflows for Bifunctional Linkers in Drug Discovery

Executive Summary & Molecular Architecture

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a linker is as critical as the choice of the warhead or E3 ligase ligand. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a highly versatile, orthogonally protected bifunctional linker[1].

Structurally, this molecule features an electron-rich aromatic amine (aniline derivative) at the meta position of a phenoxy ring, tethered via an ethyl ether bridge to a primary aliphatic amine protected by a tert-butoxycarbonyl (Boc) group[1]. This architecture provides exceptional synthetic utility: the free aniline nitrogen can participate in amide coupling reactions under mild conditions, while the Boc-protected aliphatic amine remains inert until intentionally cleaved under acidic conditions[2]. As application scientists, understanding both the reactive potential and the toxicological profile of this molecule is paramount for designing safe, scalable, and self-validating experimental workflows.

Physicochemical Profiling

To predict the behavior of this linker in both biological systems and organic solvents, we must analyze its foundational physicochemical properties. The presence of both hydrogen bond donors and acceptors, alongside a moderate lipophilicity (LogP), dictates its solubility profile and its ability to traverse cell membranes when incorporated into larger drug constructs[1].

PropertyValueCausality / Significance
CAS Number 246240-10-8[1]Unique identifier for regulatory tracking.
Molecular Formula C₁₃H₂₀N₂O₃[1]Indicates a balanced ratio of carbon to heteroatoms.
Molecular Weight 252.31 g/mol Low molecular weight; ideal for modular linker assembly.
LogP 2.17[1]Moderate lipophilicity; ensures solubility in organic solvents (DMF, DCM).
Topological Polar Surface Area (TPSA) 73.58 Ų[1]Influences membrane permeability in final drug constructs.
H-Bond Donors / Acceptors 2 / 4[1]Critical for predicting secondary structure folding in PROTACs.
Storage Conditions 4°C, protect from light[1]Prevents auto-oxidation of the electron-rich aniline moiety.
SMILES String CC(C)(OC(NCCOC1=CC=CC(N)=C1)=O)C[1]Computational mapping of the 3-aminophenoxy ether linkage.

Mechanistic Toxicology & GHS Hazard Characterization

Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical mechanisms. For a self-validating safety system, researchers must understand why a molecule is hazardous. The Global Harmonized System (GHS) classifies this compound with the signal word Warning [3].

  • H302: Harmful if swallowed[3].

    • Mechanism: Aromatic amines (anilines) are highly susceptible to hepatic metabolism via cytochrome P450 enzymes. N-hydroxylation of the free amine can lead to the formation of reactive electrophilic species (such as nitrosoarenes), which can induce oxidative stress or cross-link with cellular macromolecules, leading to acute oral toxicity.

  • H315 & H319: Causes skin and serious eye irritation[3].

    • Mechanism: The nucleophilic nature of the primary aromatic amine, combined with the localized polarity of the carbamate and ether oxygen, allows the molecule to interact aggressively with the lipid bilayers and mucosal proteins of the eyes and skin, disrupting cellular integrity.

  • H335: May cause respiratory irritation[3].

    • Mechanism: If aerosolized or inhaled as a fine dust, the compound deposits in the respiratory tract where the nucleophilic amine can react with the moist, unprotected mucosal linings, triggering an inflammatory immune response.

Experimental Protocols & Safe Handling Workflows

To mitigate the hazards outlined above, laboratory personnel must implement strict, step-by-step handling and spill response protocols. The following workflow is designed to be self-validating: each step physically prevents the failure of the subsequent step.

Protocol 1: Spill Response and Decontamination
  • Evacuation & Assessment: Immediately evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated to disperse any aerosolized particulates or dust[3].

  • PPE Donning: Equip a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile, ≥0.11 mm thickness), and splash-proof safety goggles[3]. Validation: The respirator prevents H335-related inhalation, while gloves prevent H315 dermal contact.

  • Containment: Surround and cover the spill with a finely-powdered liquid-binding material such as diatomite or a universal binder[3]. Do not use combustible absorbents.

  • Neutralization & Scrubbing: Carefully sweep the absorbed mixture into a sealed, labeled hazardous waste container. Decontaminate the affected surface by scrubbing vigorously with an alcohol-based solvent (e.g., isopropanol or ethanol)[3]. Causality: Alcohol is used because the compound's LogP of 2.17 makes it highly soluble in semi-polar organic solvents, ensuring complete removal of residual traces.

  • Disposal: Dispose of all contaminated materials, including used PPE, in accordance with local environmental regulations (e.g., EPA guidelines)[3].

SpillResponse A Spill Detection (Solid/Aerosol) B Evacuation & Ventilation A->B C Don PPE (Respirator, Gloves) B->C D Containment (Diatomite Binder) C->D E Decontamination (Alcohol Scrub) D->E F Hazardous Waste Disposal (EPA) E->F

Figure 1: Step-by-step spill response and decontamination workflow for aromatic amine derivatives.

Synthetic Utility & Orthogonal Deprotection Workflows

In PROTAC and ADC development, tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate serves as a critical bridge. The synthesis of related linker systems often involves reacting an aminophenol with a Boc-protected alkyl sulfonate (e.g., using cesium carbonate in DMF)[2]. Once acquired, this molecule allows for orthogonal synthesis —meaning one functional group can be reacted while the other remains protected.

Protocol 2: Orthogonal Coupling in PROTAC Synthesis
  • Preparation: Dissolve the target carboxylic acid (e.g., a target-binding warhead) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere[2].

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir for 15 minutes at room temperature. Causality: HATU converts the unreactive carboxylic acid into a highly reactive O-At ester, while DIPEA acts as a non-nucleophilic base to neutralize the generated protons.

  • Aniline Coupling: Introduce tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (1.0 eq) to the reaction mixture. The nucleophilic meta-aniline group selectively attacks the activated ester. Stir for 12-15 hours at 20°C[2]. Validation: The Boc group physically shields the aliphatic amine via steric hindrance and electronic deactivation, ensuring 100% chemoselectivity at the aniline site.

  • Purification: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify via flash chromatography to isolate the Boc-protected intermediate.

  • Boc Deprotection: Treat the purified intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) for 1 hour at room temperature. Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide, irreversibly revealing the primary aliphatic amine for subsequent E3 ligase conjugation.

SyntheticWorkflow A tert-Butyl (2-(3-aminophenoxy) ethyl)carbamate B Coupling (HATU/DIPEA) at Aniline NH2 A->B C Amide Intermediate (Boc-Protected) B->C D Boc Deprotection (TFA/DCM) C->D E Free Aliphatic Amine for E3 Ligand D->E

Figure 2: Orthogonal coupling and deprotection workflow for PROTAC linker synthesis.

References

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8). This compound is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8). This compound is a critical "linker" intermediate, widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), where it provides a defined ethylene spacer between an aromatic warhead and a functional handle.

Executive Summary

  • Target Molecule: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

  • Core Transformation: Williamson Ether Synthesis (O-Alkylation)

  • Primary Challenge: Chemoselectivity between the Phenolic hydroxyl (-OH) and the Aniline amine (-NH₂) of 3-aminophenol.

  • Solution: Utilization of the Hard-Soft Acid-Base (HSAB) principle. By using a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF), we selectively generate the phenoxide anion (a "hard" nucleophile) which reacts preferentially with the alkyl halide over the neutral aniline.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the disconnection of the ether bond. The strategy employs 3-aminophenol as the nucleophile and tert-butyl (2-bromoethyl)carbamate as the electrophile.

Chemoselectivity Rationale

3-Aminophenol possesses two nucleophilic sites:

  • Phenolic -OH (pKa ~9.7): Acidic enough to be deprotonated by K₂CO₃, forming a highly nucleophilic phenoxide anion.

  • Aniline -NH₂ (pKa of conjugate acid ~4.6): Remains largely neutral under these basic conditions.

Critical Control Point: To avoid N-alkylation (side reaction), the reaction must be run under conditions where the phenoxide concentration is high, but the temperature is controlled to prevent the neutral amine from acting as a competing nucleophile.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the reaction logic and potential side pathways.

SynthesisPathway Start 3-Aminophenol Intermediate Phenoxide Anion (Active Nucleophile) Start->Intermediate Deprotonation (-H+) SideProduct N-Alkylated Byproduct (Avoid) Start->SideProduct Minor Pathway (N-Attack) Reagent tert-Butyl (2-bromoethyl)carbamate Target O-Alkylated Product (Target) Reagent->Target Reagent->SideProduct Base K2CO3 / DMF Base->Intermediate Intermediate->Target Major Pathway (O-Attack)

Figure 1: Reaction pathway highlighting the chemoselective preference for O-alkylation via phenoxide generation.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3-Aminophenol 109.131.0Nucleophile
tert-Butyl (2-bromoethyl)carbamate 224.091.1 - 1.2Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0 - 3.0Base
Potassium Iodide (KI) 166.000.1 (Cat.)Finkelstein Catalyst
DMF (Anhydrous) -10 volSolvent
Step-by-Step Procedure
Step 1: Preparation of the Reaction Matrix
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-aminophenol (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate) .

  • Base Activation: Add K₂CO₃ (2.0 equiv) in a single portion.

    • Note: Grind the K₂CO₃ to a fine powder before addition to maximize surface area.

  • Stirring: Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Why? This "aging" period ensures complete deprotonation of the phenol to the phenoxide before the electrophile is introduced.

Step 2: Alkylation
  • Addition: Add tert-butyl (2-bromoethyl)carbamate (1.1 equiv) to the mixture.

    • Optional Optimization: Add catalytic KI (0.1 equiv) . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), speeding up the reaction and allowing for lower temperatures (better selectivity).

  • Reaction: Heat the mixture to 60°C .

    • Critical Parameter: Do not exceed 80°C. Higher temperatures increase the kinetic energy of the neutral amine, promoting unwanted N-alkylation.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1][2]

    • Endpoint: Reaction is typically complete within 4–12 hours. Look for the disappearance of the 3-aminophenol spot.

Step 3: Workup & Isolation
  • Quench: Cool the reaction to RT and pour into Ice-Water (50 vol) .

    • Observation: The product often precipitates as an oil or solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 vol) .

  • Washing: Wash the combined organic layers with:

    • Water (2x) – Crucial to remove DMF.

    • Saturated Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • Flash Chromatography: Purify the crude residue on silica gel.

    • Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.

    • Order of Elution: N,O-dialkylated byproduct (least polar) → O-alkylated Product (Target) → Unreacted 3-aminophenol (most polar).

Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol was successful, you must validate the structure, specifically proving that O-alkylation occurred rather than N-alkylation.

Diagnostic NMR Signals (¹H NMR in CDCl₃)
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
Aromatic Protons 6.2 – 7.1MultipletTypical meta-substitution pattern.
O-CH₂ (Ether Linkage)3.95 – 4.05 TripletPRIMARY PROOF. If this signal is at ~3.2 ppm, you have N-alkylation. It must be near 4.0 ppm for O-alkylation.
N-CH₂ (Carbamate side)3.45 – 3.55MultipletAdjacent to the Boc-protected nitrogen.
Boc Group 1.44Singlet (9H)Confirms integrity of protecting group.
Aniline -NH₂ 3.5 – 3.7Broad SingletPresence confirms the amine is free (not alkylated).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonationEnsure K₂CO₃ is finely ground; increase stir time before adding bromide.
N-Alkylated Impurity Reaction temp too highLower temperature to 50°C and extend time; add KI catalyst.
Residual DMF in NMR Poor workupIncrease number of water washes during extraction.

Workflow Visualization

The following flowchart details the operational sequence for the laboratory execution.

ProtocolWorkflow Step1 Step 1: Activation Mix 3-Aminophenol + K2CO3 in DMF Stir 30 min @ RT Step2 Step 2: Alkylation Add Boc-Linker-Br (+ cat. KI) Heat to 60°C for 4-12h Step1->Step2 Step3 Step 3: Quench & Extract Pour into Ice/Water Extract w/ EtOAc (3x) Step2->Step3 Step4 Step 4: Purification Flash Column Chromatography (Hex/EtOAc Gradient) Step3->Step4 Validation QC Validation Check NMR for O-CH2 signal @ 4.0 ppm Step4->Validation

Figure 2: Operational workflow for the synthesis and isolation of the target carbamate.

References

  • BenchChem. Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide. (2025).[2][3][4] Retrieved from .

  • Royal Society of Chemistry (RSC). Supporting Information: Synthesis of tert-butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate. Retrieved from .

  • Wang, R., & Xu, J. Selective alkylation of aminophenols.[5] Arkivoc, 2010(9), 293-299.[6] (Demonstrates chemoselectivity principles). Retrieved from .

  • Salvatore, R. N., et al. Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[7] Journal of Organic Chemistry, 2002, 67(3), 674-683. (Discusses base effects on selectivity). Retrieved from .

  • Sigma-Aldrich. Product Specification: Tert-butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8). Retrieved from .

Sources

Application

Application Notes and Protocols for the Boc-Deprotection of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Introduction: The Strategic Role of Boc Protection and Deprotection in Amine Chemistry In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the reversible...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Boc Protection and Deprotection in Amine Chemistry

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the reversible masking of reactive functional groups is a cornerstone of strategic molecular construction. The tert-butyloxycarbonyl (Boc) group is a preeminent protecting group for amines, prized for its robustness under a wide array of chemical conditions and its facile, yet selective, removal under acidic treatment.[1] This application note provides a comprehensive, in-depth guide to the deprotection of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate, a substrate of interest in the synthesis of various biologically active molecules and functional materials.

The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also a deeper understanding of the underlying chemical principles. We will delve into the mechanistic rationale for each step, explore potential side reactions, and provide a framework for troubleshooting, ensuring a robust and reproducible outcome.

The Mechanism of Acid-Catalyzed Boc-Deprotection

The cleavage of the Boc group is an acid-catalyzed process that hinges on the formation of a stable tert-butyl cation.[1][2] The reaction proceeds through a well-established, multi-step mechanism:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[2]

  • Formation of the Tert-butyl Cation: This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates the highly stable tert-butyl cation and a transient carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3]

  • Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess acid in the reaction medium, forming the corresponding amine salt (e.g., trifluoroacetate salt).[3]

This efficient and generally high-yielding reaction is a staple in organic synthesis. However, the generation of the electrophilic tert-butyl cation necessitates careful consideration of potential side reactions, particularly with nucleophilic moieties within the substrate.[4]

Visualizing the Reaction Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ TFA TFA (H⁺) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Amine_Salt 2-(3-aminophenoxy)ethan-1-amine (TFA Salt) Carbamic_Acid->Amine_Salt - CO₂ CO2 CO₂ (gas) Carbamic_Acid->CO2 Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated Boc deprotection.

Detailed Experimental Protocol: Solution-Phase Deprotection

This protocol outlines a standard and reliable method for the deprotection of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate in a solution phase.

Materials:

  • tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8)[5][6]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM to TFA (v/v).[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed. This typically takes between 30 minutes and 2 hours.[1][7]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, it is advisable to co-evaporate the residue with a solvent such as toluene or DCM.[8]

  • Work-up:

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure build-up.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine, 2-(3-aminophenoxy)ethan-1-amine.

Visualizing the Experimental Workflow

Experimental_Workflow start Start: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA dropwise cool->add_tfa react Stir at room temperature add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Remove solvent and excess TFA monitor->evaporate Reaction complete workup Aqueous work-up (NaHCO₃, Brine) evaporate->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate product Product: 2-(3-aminophenoxy)ethan-1-amine concentrate->product

Caption: Experimental workflow for Boc deprotection.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale & Notes
Substrate Concentration 0.1–0.5 M in DCMEnsures efficient reaction kinetics while minimizing potential side reactions.
Acid Trifluoroacetic Acid (TFA)Highly effective and volatile, simplifying its removal post-reaction.[1] Other strong acids like HCl in dioxane can also be used.[8]
TFA Concentration 20-50% (v/v) in DCMA 1:1 ratio is often effective, but can be adjusted based on substrate reactivity.[1]
Temperature 0 °C to Room TemperatureInitial cooling helps to control any potential exotherm, followed by reaction at ambient temperature for convenience.
Reaction Time 30 minutes – 2 hoursSubstrate dependent; should be monitored by TLC or LC-MS to determine completion.[7]
Work-up Neutralization with NaHCO₃Essential for removing acidic residues and isolating the free amine.
Expected Product 2-(3-aminophenoxy)ethan-1-amineCAS: 50963-77-4, Molecular Weight: 153.18 g/mol .[9][10]
Expected Yield >90% (typical)Generally a high-yielding reaction, though purification may affect the final isolated yield.

Troubleshooting and Considerations for Scientific Integrity

A self-validating protocol anticipates potential pitfalls and provides solutions. The following are key considerations for ensuring the integrity of the experimental outcome:

  • Incomplete Reaction: If monitoring indicates the presence of starting material after an extended period, the concentration of TFA may be insufficient. Increasing the proportion of TFA or extending the reaction time may be necessary.

  • Side Product Formation (tert-Butylation): The tert-butyl cation generated during the reaction is electrophilic and can potentially alkylate the electron-rich aromatic ring of the phenoxy group.[4] While this is often a minor pathway, it can be mitigated by the addition of a scavenger such as anisole or thioanisole to the reaction mixture. These scavengers are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation.

  • Product Isolation: The final product, 2-(3-aminophenoxy)ethan-1-amine, is a primary amine and may be somewhat water-soluble. During the aqueous work-up, ensure thorough extraction with an appropriate organic solvent to maximize recovery. If the product is isolated as the TFA salt, it will have significantly different solubility properties.

  • Purity Assessment: The purity of the final product should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and the absence of impurities.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2]

  • The decarboxylation step produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[3]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can confidently and successfully perform the Boc-deprotection of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate, a critical transformation in the synthesis of advanced chemical entities.

References

  • El-Faham, A., & El-Faham, A. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemistry, 2013, 1-6.
  • Ait Lahcen, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2633-2638.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 3864-3868.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-aminophenoxy)ethan-1-ol. Retrieved from [Link]

Sources

Method

Advanced Coupling Protocols for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate in Bioconjugation and PROTAC Synthesis

Executive Summary & Rationale In modern drug discovery, the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise assembly of linker moieties[1]. tert-Butyl (2-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise assembly of linker moieties[1]. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a highly versatile, orthogonally protected building block designed for this exact purpose.

Structurally, it features a reactive aniline nucleophile and a Boc-protected aliphatic amine, separated by a flexible ether linkage. This specific architecture allows researchers to perform selective coupling at the aniline site (e.g., attaching a target protein ligand) while keeping the aliphatic amine masked for subsequent downstream functionalization (e.g., attaching an E3 ligase binder)[2]. This guide details the mechanistic foundations, quantitative parameters, and field-proven protocols for executing high-yield coupling reactions with this specific aniline derivative.

Mechanistic Foundations of Aniline Coupling

Anilines are inherently poorer nucleophiles than aliphatic amines because their nitrogen lone pair is delocalized into the aromatic ring[3]. Consequently, standard coupling conditions often result in sluggish kinetics or incomplete conversions. To overcome this, two primary coupling modalities are employed:

Uronium-Mediated Amide Bond Formation (HATU)

For amide coupling, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the gold standard for electron-deficient or sterically hindered anilines[4]. The reaction proceeds via the deprotonation of the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester[4]. The presence of the nitrogen atom in the HOAt ring accelerates the nucleophilic attack of the aniline via a neighboring-group effect, driving the reaction to completion faster than traditional EDC/HOBt methods[4].

Palladium-Catalyzed Buchwald-Hartwig Amination

When coupling the aniline to an aryl halide (e.g., for rigidifying the linker), a palladium-catalyzed Buchwald-Hartwig cross-coupling is required[5]. This method circumvents the low nucleophilicity of the aniline by utilizing a Pd(0)/Pd(II) catalytic cycle[5]. The steric bulk of the Boc-protected ethoxy chain necessitates the use of specialized bidentate or sterically hindered phosphine ligands (such as BrettPhos or BINAP) to facilitate reductive elimination and prevent premature catalyst deactivation[6].

HATU_Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Reacts with HATU HATU Reagent HATU->ActiveEster Amide Amide Bond Formation ActiveEster->Amide Nucleophilic Attack Aniline Aniline Derivative (Nucleophile) Aniline->Amide

Mechanistic pathway of HATU-mediated carboxylic acid activation and aniline amidation.

Quantitative Reaction Parameters

The following table synthesizes the expected performance metrics for different coupling methodologies when utilizing tert-butyl (2-(3-aminophenoxy)ethyl)carbamate.

Table 1: Comparative Coupling Efficiencies for Aniline Derivatives

Coupling MethodologyReagent / CatalystBaseSolventTemp (°C)Typical Yield (%)Reaction Time (h)
Amide Coupling (Uronium) HATU / HOAtDIPEADMF / DCM0 to 2575 – 951 – 18
Amide Coupling (Carbodiimide) EDC / HOBtDIPEADMF / MeCN2540 – 7512 – 24
Buchwald-Hartwig Amination Pd2(dba)3 / BrettPhosCs2CO3Toluene90 – 10060 – 854 – 16

Note: Yields are highly dependent on the steric environment of the electrophilic partner. HATU consistently outperforms EDC/HOBt for this specific aniline scaffold.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol is optimized for coupling the aniline to a target-binding carboxylic acid warhead.

  • Reagent Preparation : Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: The weak base (DIPEA) deprotonates the carboxylic acid to generate a nucleophilic carboxylate anion prior to the addition of the coupling reagent[7]. This prevents the base from competing as a nucleophile.

  • Activation : Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise. Stir for 15 minutes.

    • Causality: HATU activation is highly exothermic. Cooling prevents the thermal degradation of the highly reactive OAt-active ester and minimizes epimerization if chiral centers are present[4].

  • Nucleophilic Addition : Add tert-butyl (2-(3-aminophenoxy)ethyl)carbamate (1.1 eq) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 1–18 hours[4].

  • Aqueous Workup : Quench the reaction with water and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine[4].

    • Causality: The acidic wash removes unreacted aniline and DIPEA; the basic wash removes the HOAt byproduct and any unreacted carboxylic acid[4].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is utilized when attaching the aniline to an aryl bromide/iodide.

  • Degassing : In an oven-dried Schlenk tube, dissolve the aryl halide (1.0 eq) and tert-butyl (2-(3-aminophenoxy)ethyl)carbamate (1.2 eq) in anhydrous toluene. Sparge the solution with argon for 15 minutes.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation and homocoupling side reactions.

  • Reaction Assembly : Under a positive flow of argon, add Pd2(dba)3 (0.05 eq), BrettPhos ligand (0.1 eq), and finely milled anhydrous Cs2CO3 (2.0 eq)[8].

  • Heating : Seal the tube and heat the mixture to 90 °C for 16 hours.

    • Causality: Elevated temperatures are thermodynamically required to overcome the activation energy of the oxidative addition step into the aryl halide bond[5].

  • Purification : Cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated palladium black, and concentrate for silica gel chromatography.

PROTAC_Workflow Start tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (Bifunctional Linker) Amide Amide Coupling (HATU/DIPEA) or Buchwald-Hartwig (Pd) Start->Amide Target Ligand Intermediate Target Ligand-Linker Conjugate (Boc-Protected) Amide->Intermediate Deprotect Boc Deprotection (TFA / DCM) Intermediate->Deprotect E3 E3 Ligase Ligand Coupling (e.g., CRBN / VHL binder) Deprotect->E3 Free Amine PROTAC Fully Assembled PROTAC E3->PROTAC

Workflow for PROTAC linker assembly utilizing orthogonal protection and sequential coupling.

Self-Validating Analytical Systems (Trustworthiness)

To ensure the integrity of the coupling protocols, researchers must implement a self-validating analytical loop to confirm product formation without compromising the Boc-protecting group:

  • LC-MS Tracking : The Boc-protected conjugate will exhibit a highly characteristic fragmentation pattern in positive electrospray ionization (ESI+). Analysts should look for the

    
     peak, which corresponds to the in-source loss of the Boc group (isobutylene + 
    
    
    
    ). The presence of both the parent ion and this fragmentation peak confirms the structural integrity of the aliphatic amine protection.
  • TLC Orthogonality : The starting tert-butyl (2-(3-aminophenoxy)ethyl)carbamate is strongly UV-active. Upon successful coupling, the resulting amide or secondary amine product will exhibit a distinct shift in retention factor (

    
    ). Because the primary amine remains Boc-protected, the product spot will be strictly ninhydrin-negative, providing rapid visual confirmation that no unwanted global deprotection occurred during the coupling phase.
    

References

*[8] Title : A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs | Source : ResearchGate | URL : * Title : Application Notes and Protocols for Amide Bond Formation using EDC and HATU | Source : Benchchem | URL : *[2] Title : E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Source : Frontiers | URL : [6] Title : A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs | Source : PubMed | URL : * Title : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Source : Organic & Biomolecular Chemistry (RSC Publishing) | URL : *[3] Title : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt | Source : PMC | URL : *[1] Title : What Is a PROTAC Linker and Its Role in Modern Drug Discovery | Source : AiFChem | URL : *[7] Title : Process optimization for acid-amine coupling: a catalytic approach | Source : Current Chemistry Letters | URL : * Title : Buchwald–Hartwig amination | Source : Wikipedia | URL :

Sources

Application

Application Note: Strategic Design of Cereblon-Recruiting PROTACs using 3-Aminophenoxy Linkers

Abstract The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed by the stability of the ternary complex (Target-PROTAC-E3).[1][2][] While polyethylene glycol (PEG) and alkyl chains remain standard linkers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed by the stability of the ternary complex (Target-PROTAC-E3).[1][2][] While polyethylene glycol (PEG) and alkyl chains remain standard linkers, they often suffer from high conformational entropy and poor metabolic stability.[4] This Application Note details the design and synthesis of 3-aminophenoxy-based Cereblon (CRBN) ligands . This structural motif introduces a rigid aromatic "exit vector" directly at the E3 interface, reducing entropic penalties and improving physicochemical properties (TPSA/LogD). We provide a robust protocol for the SNAr synthesis of these ligands and a validation workflow for assessing ternary complex cooperativity.

Part 1: Rational Design & Linkerology

The "Phenoxy-Bridge" Advantage

In CRBN-targeting PROTACs, the linker is typically attached to the C4-position of the phthalimide ring (derived from Thalidomide/Pomalidomide). Direct attachment of flexible alkyl or PEG chains can lead to "floppy" molecules that struggle to lock the E3 ligase and Protein of Interest (POI) into a productive orientation.

The 3-aminophenoxy moiety serves as a "rigidifying bridge" with three distinct advantages:

  • Conformational Pre-organization: The phenyl ring restricts the rotational freedom near the E3 binding pocket, potentially lowering the entropic cost of binding (

    
    ).
    
  • Vector Geometry: The meta-substitution pattern (3-amino) creates a distinct

    
     exit vector compared to the linear geometry of para-substitution, allowing access to unique regions of the ternary complex energy landscape.
    
  • Physicochemical Balance: The ether oxygen acts as a hydrogen bond acceptor (improving solubility), while the aromatic ring maintains lipophilicity for membrane permeability, often yielding a more favorable Lipophilic Ligand Efficiency (LLE) than pure PEG chains.

Comparative Linker Properties[1][2][3][5]
FeaturePEG LinkersAlkyl Chains3-Aminophenoxy Motif
Flexibility High (High Entropy)ModerateLow (Rigid/Pre-organized)
Solubility High (Hydrophilic)Low (Lipophilic)Balanced (Amphiphilic)
Metabolic Stability Low (Oxidative cleavage)ModerateHigh (Aromatic Ether)
Exit Vector Linear/FloppyLinearFixed Angle (Meta)
Synthetic Route Amide/ClickAmide/ClickSNAr

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-(3-aminophenoxy)thalidomide

This protocol describes the installation of the 3-aminophenoxy linker onto the CRBN ligand core via Nucleophilic Aromatic Substitution (SNAr).

Reagents Required:

  • Precursor: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluorothalidomide).

  • Linker Reagent: 3-Aminophenol.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Preparation: Dissolve Fluorothalidomide (1.0 equiv, e.g., 276 mg, 1 mmol) and 3-Aminophenol (1.2 equiv, 131 mg, 1.2 mmol) in anhydrous DMF (5 mL) in a sealable reaction vial.

  • Base Addition: Add DIPEA (2.0 equiv, 350 µL). Note: If using

    
    , use 2.0 equiv and ensure fine powder form.
    
  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Critical Checkpoint: Monitor by LC-MS. The product peak (M+H

      
       366 Da) should appear, and the fluorine starting material should disappear.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL) with vigorous stirring. The product typically precipitates as a beige/tan solid.

    • Filter the solid and wash with water (

      
       mL) and cold ether (
      
      
      
      mL) to remove unreacted phenol.
  • Purification: If precipitation is insufficient, extract with Ethyl Acetate, dry over

    
    , and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Yield: Typical yields range from 65–85%.

Reaction Scheme Diagram:

SynthesisScheme SM1 Fluorothalidomide (Electrophile) Cond Conditions: DIPEA, DMF 90°C, 12h SM1->Cond SM2 3-Aminophenol (Nucleophile) SM2->Cond Prod 4-(3-aminophenoxy)thalidomide (Rigid Anchor) Cond->Prod S_NAr Mechanism

Caption: Synthesis of the rigid 3-aminophenoxy CRBN anchor via Nucleophilic Aromatic Substitution.

Protocol B: Biological Validation (Ternary Complex Stability)

Once the full PROTAC is synthesized (by coupling the amine of the 3-aminophenoxy group to a warhead), the stability of the ternary complex must be validated.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Logic: We measure the proximity between the E3 ligase (CRBN) and the POI. A "hook effect" (signal drop at high concentrations) confirms the formation of a discrete 1:1:1 complex.

  • Protein Prep:

    • POI: Tagged with GST or His (Fluorophore Donor: e.g., Terbium-anti-GST).

    • E3 (CRBN-DDB1): Tagged with Biotin (Fluorophore Acceptor: e.g., Streptavidin-d2 or XL665).

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC (e.g., 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

    • Mix PROTAC, POI (5-10 nM final), and CRBN (5-10 nM final) in a 384-well plate.

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Readout: Measure TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis: Plot Ratio vs. log[PROTAC].

    • Success Metric: A bell-shaped curve indicates ternary complex formation. The amplitude of the curve (

      
      ) correlates with the population of the ternary complex.
      
    • Comparison: Compare the

      
       of the 3-aminophenoxy PROTAC vs. a flexible PEG-based analog. A higher 
      
      
      
      suggests positive cooperativity induced by the rigid linker.

Part 3: Mechanism of Action & Workflow

The following diagram illustrates the critical role of the rigid 3-aminophenoxy linker in stabilizing the ternary complex compared to flexible linkers.

TernaryComplex cluster_flexible Scenario A: Flexible Linker (PEG) cluster_rigid Scenario B: 3-Aminophenoxy Linker Flex_PROTAC PROTAC (Flexible) Flex_Complex Ternary Complex (High Entropy Penalty) Flex_PROTAC->Flex_Complex Slow Association High k_off Degradation Ubiquitination & Degradation Flex_Complex->Degradation Weak Efficiency Rigid_PROTAC PROTAC (Rigid 3-AP) Rigid_Complex Ternary Complex (Pre-organized) Rigid_PROTAC->Rigid_Complex Fast Association Low k_off Rigid_Complex->Degradation High Efficiency

Caption: Impact of linker rigidity on ternary complex kinetics and degradation efficiency.

Part 4: Troubleshooting & Optimization

  • Issue: Low Yield in SNAr Reaction.

    • Cause: Hydrolysis of the phthalimide ring.

    • Solution: Ensure anhydrous solvents. Lower temperature to 70°C and extend time. Switch base to DIPEA if using Carbonate.

  • Issue: Poor Solubility of Final PROTAC.

    • Cause: The phenyl ring adds lipophilicity.

    • Solution: Although the ether oxygen helps, if the warhead is also lipophilic, the total LogP may be too high. Consider adding a short PEG spacer after the 3-aminophenoxy group (e.g., 3-aminophenoxy-PEG2-Warhead).

  • Issue: No Degradation despite Binding.

    • Cause: The "exit vector" might be pointing the wrong way for the specific POI.

    • Solution: Switch from 3-aminophenoxy (meta) to 4-aminophenoxy (para) to alter the geometry by ~60 degrees.

References

  • Design of PROTACs with Rigid Linkers

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Synthesis of Thalidomide Derivatives

    • Title: Essential Thalidomide Derivatives for High-Efficiency PROTAC Design.
    • Source: Pharmaffili
    • URL:[Link]

  • Linker Rigidity and Ternary Complex

    • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
    • Source: RSC Chemical Biology / PMC.
    • URL:[Link]

  • Solid-Phase Synthesis of PROTACs

    • Title: Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
    • Source: PMC.
    • URL:[Link]

Sources

Method

Topic: Optimized Reductive Amination Conditions for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed protocols for the reductive amination of tert-butyl (2-(3-a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the reductive amination of tert-butyl (2-(3-aminophenoxy)ethyl)carbamate and its derivatives. Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of diverse secondary and tertiary amines.[1][2] The target substrate presents a unique synthetic opportunity due to its bifunctional nature: a nucleophilic aromatic primary amine and a sterically protected aliphatic primary amine. This differential reactivity allows for the selective N-alkylation of the phenoxy-aniline moiety. We will explore the underlying mechanism, compare common reducing agents with a focus on sodium triacetoxyborohydride (STAB), and provide a robust, validated protocol for researchers in drug discovery and development.

Introduction: The Strategic Importance of Selective Amination

The synthesis of complex amine-containing molecules is fundamental to the development of new chemical entities (NCEs) in the pharmaceutical industry. Reductive amination, also known as reductive alkylation, offers a highly controlled and efficient method for constructing these critical C-N bonds, largely avoiding the overalkylation issues common with direct alkylation using alkyl halides.[3]

The reaction proceeds via a two-stage process:

  • Imine/Iminium Ion Formation: A carbonyl compound (aldehyde or ketone) reacts with a primary or secondary amine under neutral or mildly acidic conditions to form an imine or its protonated form, the iminium ion.[2][4]

  • In Situ Reduction: The C=N double bond of the intermediate is selectively reduced by a hydride-based reducing agent to yield the final amine product.[1][3]

The substrate, tert-butyl (2-(3-aminophenoxy)ethyl)carbamate, is a valuable building block. The tert-butoxycarbonyl (Boc) group provides robust protection for the aliphatic amine, rendering it non-nucleophilic under standard reductive amination conditions. This directs the reaction exclusively to the more reactive primary aromatic amine at the 3-position of the phenoxy ring, enabling precise molecular elaboration.

Mechanistic Insights and Reagent Selection

A successful reductive amination hinges on balancing the kinetics of imine formation and its subsequent reduction. The choice of reducing agent is paramount and dictates the overall reaction strategy.

The Role of pH

Imine formation is a reversible, acid-catalyzed dehydration reaction.[2] Optimal rates are typically observed in a weakly acidic pH range of 4-6.[3][5] At higher pH, the dehydration step is slow. At lower pH, the amine nucleophile becomes excessively protonated and non-reactive. While precise pH control is critical for some reducing agents like sodium cyanoborohydride, modern reagents such as sodium triacetoxyborohydride are more tolerant of a wider pH range.

A Comparative Analysis of Hydride Reducing Agents

The key to a successful one-pot reductive amination is a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][7]

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it readily reduces aldehydes and ketones, often leading to alcohol byproducts.[8][9] Its use typically requires a two-step protocol: pre-formation of the imine, followed by the careful addition of NaBH₄ at low temperature.[9][10]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for one-pot reductive aminations. It is less reactive than NaBH₄ and selectively reduces iminium ions at acidic pH.[3] However, its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas under strongly acidic conditions necessitate stringent handling protocols.[11]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is now widely considered the reagent of choice for most reductive amination applications.[12] The steric bulk and electron-withdrawing effect of the three acetoxy groups attenuate its hydridic reactivity.[6][13]

    • Key Advantages of STAB:

      • High Selectivity: Reduces iminium ions significantly faster than aldehydes and ketones, making it ideal for one-pot procedures.[6][7]

      • Mild Conditions: Reactions are typically run at room temperature in common aprotic solvents.

      • Enhanced Safety: It is a non-toxic alternative to cyanoborohydride reagents.[11]

      • Moisture Sensitivity: STAB is sensitive to water and should be handled under an inert atmosphere.[8]

G Figure 1: Reductive Amination Mechanism cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Amine R¹R²NH Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl R³(C=O)R⁴ Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ H2O H₂O Iminium->Imine - H⁺ Hydride [H⁻] (e.g., from STAB) Iminium->Hydride Reduction Product Final Amine R¹R²N-CHR³R⁴ Hydride->Product

Caption: General mechanism of reductive amination.

Experimental Protocol: N-Benzylation of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

This protocol details a representative reaction using benzaldehyde as the carbonyl partner and STAB as the reducing agent. It can be adapted for various aldehydes and ketones.

Materials and Reagents
ReagentCAS NumberM.W.Typical Amount (1 mmol scale)Moles (mmol)Equivalents
tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate246240-10-8252.31252 mg1.01.0
Benzaldehyde100-52-7106.12117 mg (112 µL)1.11.1
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94318 mg1.51.5
1,2-Dichloroethane (DCE), Anhydrous107-06-2-10 mL--
Saturated aq. Sodium Bicarbonate (NaHCO₃)--~15 mL--
Dichloromethane (DCM) for extraction75-09-2-~45 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (2-(3-aminophenoxy)ethyl)carbamate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (10 mL) to the flask. Stir until the starting material is fully dissolved. Add benzaldehyde (1.1 eq) via syringe.

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 to 12 hours.[14]

  • Workup - Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (~15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) (3 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with DCM.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-(3-(benzylamino)phenoxy)ethyl)carbamate.

Caption: Step-by-step workflow for the reductive amination protocol.

Optimization and Troubleshooting

ParameterRecommendation / RationalePotential Issues & Solutions
Carbonyl Substrate Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on aromatic aldehydes can increase reactivity.Slow reaction with ketones: Add 1.0 equivalent of acetic acid as a catalyst to promote iminium ion formation.[6][15] Extend reaction time.
Reducing Agent Use 1.4 - 2.0 equivalents of STAB to ensure the reaction goes to completion.[13]Incomplete reaction: STAB is hygroscopic; use a fresh bottle or ensure it has been stored properly in a desiccator. Add a second charge of STAB (0.5 eq) if the reaction stalls.
Solvent Anhydrous aprotic solvents like DCE, DCM, or THF are preferred for STAB.[6][8]Low solubility: If substrates are insoluble, consider THF. For some amines, protic solvents like methanol can be used with NaBH₄ in a two-step process.[8]
Workup Quenching with NaHCO₃ neutralizes any acid and destroys excess hydride.Emulsion during extraction: Add more brine to the separatory funnel to help break the emulsion.
Side Reactions Formation of alcohol from carbonyl reduction is minimal with STAB but possible with NaBH₄.[9]Alcohol byproduct observed: Ensure imine formation is complete before adding NaBH₄ in a two-step procedure. Switch to STAB for a one-pot method.

Conclusion

The reductive amination of tert-butyl (2-(3-aminophenoxy)ethyl)carbamate derivatives is a highly reliable and versatile transformation for generating molecular diversity. By leveraging the differential reactivity of the two amine functionalities, selective N-alkylation of the aromatic amine can be achieved with high fidelity. The use of sodium triacetoxyborohydride (STAB) provides a mild, safe, and efficient one-pot protocol that is amenable to a wide range of aldehyde and ketone substrates. This application note provides a robust foundational procedure that can be readily adapted by researchers to accelerate the synthesis of key intermediates in drug discovery and development programs.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

  • Galeazzi, R., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10598–10609. [Link]

  • Barasa, A., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 16(5), 251–255. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., et al. (2022). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry, 87(14), 9168–9184. [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Introduction: A Novel Bifunctional Linker for Advanced Peptide Architectures In the evolving landscape of peptide science, the demand for sophisticated peptide constructs with tailored functionalities is ever-increasing....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Bifunctional Linker for Advanced Peptide Architectures

In the evolving landscape of peptide science, the demand for sophisticated peptide constructs with tailored functionalities is ever-increasing. These functionalities, which include the site-specific attachment of fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains for improved pharmacokinetics, necessitate the use of versatile bifunctional linkers.[1][2][3] This document provides a comprehensive guide to the application of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate , a novel linker designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows.

The unique molecular architecture of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate, featuring a Boc-protected primary amine and a free aromatic amine, offers a strategic advantage in peptide modification. The Boc protecting group ensures orthogonality with the commonly employed Fmoc/tBu protection strategy in SPPS, allowing for the selective deprotection and subsequent functionalization of the linker.[4][5] The aminophenoxy moiety provides a flexible and hydrophilic spacer, which can enhance the solubility and bioavailability of the final peptide conjugate.[1]

These application notes will detail the strategic incorporation of this linker into peptide chains, providing researchers, scientists, and drug development professionals with the necessary protocols to leverage its capabilities for creating advanced peptide-based therapeutics and research tools.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is crucial for its effective application in SPPS.

PropertyValueReference
CAS Number 246240-10-8[6][7][8]
Molecular Formula C₁₃H₂₀N₂O₃[9]
Molecular Weight 252.31 g/mol [6]
Appearance Yellow to Brown Solid[6]
Purity ≥97%[6]
Storage 4°C, protect from light[9]

Handling and Storage: The compound should be stored in a cool, dark, and dry place to prevent degradation. For use in SPPS, it is recommended to prepare fresh solutions in an appropriate solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Strategic Applications in Solid-Phase Peptide Synthesis

The bifunctional nature of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate allows for its versatile application in peptide synthesis. The primary strategies involve its use as an N-terminal modifying agent or for side-chain functionalization.

N-Terminal Modification

The most direct application of this linker is its coupling to the free N-terminus of a resin-bound peptide. This introduces a flexible spacer with a Boc-protected amine, which can be deprotected post-synthesis for further conjugation. This strategy is particularly useful for the attachment of reporter molecules or for the development of peptide-drug conjugates.

Side-Chain Modification

Alternatively, the linker can be coupled to the side-chain carboxyl group of acidic amino acids such as Aspartic Acid (Asp) or Glutamic Acid (Glu). This approach allows for the introduction of a functional handle at a specific internal position within the peptide sequence, enabling the creation of more complex and branched peptide architectures.

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the incorporation of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate into a peptide sequence using standard Fmoc/tBu-based solid-phase peptide synthesis.

Diagram of the N-Terminal Modification Workflow

N_Terminal_Modification Resin Peptide-Resin (Fmoc-deprotected) Coupling Coupling: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate HATU/DIPEA in DMF Resin->Coupling Washing1 Wash (DMF, DCM) Coupling->Washing1 Boc_Deprotection Boc Deprotection: TFA in DCM Washing1->Boc_Deprotection Washing2 Wash (DCM, DMF) Boc_Deprotection->Washing2 Conjugation Conjugation: (e.g., Fluorophore, Biotin) Washing2->Conjugation Cleavage Cleavage from Resin: TFA Cocktail Conjugation->Cleavage Final_Peptide Modified Peptide Cleavage->Final_Peptide Side_Chain_Modification Resin Peptide-Resin (with Asp/Glu) Activation Side-Chain Activation: DIC/Oxyma in DMF Resin->Activation Coupling Coupling: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Activation->Coupling Washing1 Wash (DMF, DCM) Coupling->Washing1 Boc_Deprotection Boc Deprotection: TFA in DCM Washing1->Boc_Deprotection Washing2 Wash (DCM, DMF) Boc_Deprotection->Washing2 Conjugation Conjugation: (e.g., Drug, PEG) Washing2->Conjugation Cleavage Cleavage from Resin: TFA Cocktail Conjugation->Cleavage Final_Peptide Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for peptide side-chain modification.

Protocol 2: Side-Chain Modification of Aspartic Acid or Glutamic Acid Residues

This protocol describes the coupling of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate to the side-chain carboxyl group of an Asp or Glu residue within a peptide sequence.

Materials:

  • Peptide-resin containing an unprotected Asp or Glu side-chain

  • tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • TFA cleavage cocktail

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (5 equivalents), DIC (5 equivalents), and Oxyma (5 equivalents) in DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 4-6 hours, or overnight for sterically hindered residues.

  • Monitoring the Coupling: Monitoring can be performed by a test cleavage of a small amount of resin followed by LC-MS analysis.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Boc Deprotection and Final Cleavage: Follow steps 6 and 7 as described in Protocol 1.

Causality Behind Experimental Choices

  • Choice of Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes racemization, especially for N-terminal couplings. For side-chain coupling, the combination of DIC and Oxyma provides a cost-effective and highly reactive activating system.

  • Orthogonality of Protecting Groups: The use of a Boc-protected amine on the linker is crucial for its compatibility with the Fmoc/tBu SPPS strategy. [4]The acid-labile Boc group can be selectively removed without affecting the acid-labile side-chain protecting groups if a milder TFA concentration (e.g., 20%) is used for a short duration. Conversely, the final cleavage with a high concentration of TFA (e.g., 95%) removes both the Boc group and the tBu-based side-chain protecting groups simultaneously.

  • Washing Steps: Thorough washing between each step of the synthesis is critical to remove excess reagents and by-products, ensuring high purity of the final peptide. [10]

Conclusion and Future Perspectives

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate represents a valuable addition to the toolbox of peptide chemists. Its unique bifunctional nature, combined with its compatibility with standard SPPS protocols, provides a straightforward and efficient method for the introduction of a versatile functional handle into peptide sequences. The protocols outlined in this document serve as a robust starting point for researchers to explore the full potential of this linker in the design and synthesis of next-generation peptide therapeutics and diagnostics. Future applications may include its use in the construction of complex branched peptides, cyclic peptides, and novel bioconjugates with enhanced therapeutic efficacy.

References

  • Lam, K. S., Salmon, S. E., Hersh, E. M., Hruby, V. J., Kazmierski, W. M., & Knapp, R. J. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • U.S. Patent No. US20080027137A1. (2008). Process for preparing lacosamide.
  • Song, Y., Lin, L., & Li, Z. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(48), 8659-8662.
  • Hermanson, G. T. (2013).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Dianat-Moghadam, H., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F. (2004). Solid-phase synthesis: a practical guide. CRC press.
  • Single Use Support. (2023).
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

Sources

Method

Application Note: Bioconjugation Strategies Using 3-Aminophenoxy Ethyl Carbamate Linkers

This Application Note and Protocol Guide details the use of 3-Aminophenoxy Ethyl Carbamate (specifically the precursor tert-butyl (2-(3-aminophenoxy)ethyl)carbamate) as a heterobifunctional linker in bioconjugation. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-Aminophenoxy Ethyl Carbamate (specifically the precursor tert-butyl (2-(3-aminophenoxy)ethyl)carbamate) as a heterobifunctional linker in bioconjugation.

Executive Summary

The 3-aminophenoxy ethyl carbamate moiety (typically supplied as tert-butyl (2-(3-aminophenoxy)ethyl)carbamate, CAS: 246240-10-8) represents a critical class of heterobifunctional linkers . Its structural utility lies in the orthogonality between its two nitrogen termini:

  • Aromatic Amine (Aniline): Low nucleophilicity, allowing for chemoselective acylation or reductive amination without protecting the aliphatic end.

  • Protected Aliphatic Amine (Carbamate/Boc): High nucleophilicity upon deprotection, suitable for subsequent conjugation to NHS-esters or activated carboxylic acids.

This guide provides a validated workflow for utilizing this linker to construct Antibody-Drug Conjugates (ADCs), PROTACs, and surface-immobilized ligands.

Chemical Basis & Reactivity Profile[1]

Structural Analysis

The linker consists of a phenoxy ether core which provides improved aqueous solubility and flexibility compared to purely alkyl chains.

  • Terminus A (3-Aminophenoxy): Aniline derivative. pKa ~4.0–5.0. Reacts sluggishly with standard NHS esters but couples efficiently with HATU/HOAt activated acids or acid chlorides.

  • Terminus B (Ethyl Carbamate): Protected primary amine (Boc). Stable to basic and nucleophilic conditions. Cleaved by Trifluoroacetic acid (TFA) or HCl.

Orthogonality Strategy

The primary advantage of this linker is the ability to perform sequential conjugation without requiring intermediate purification steps that involve protecting group manipulation on the payload.

Functional GroupReactivityActivation RequirementIdeal pH
Aniline (Ar-NH₂) Low NucleophileHigh (HATU, COMU, Acid Chloride)5.0 – 7.0
Aliphatic Amine (R-NH₂) High NucleophileModerate (NHS Ester, Sulfo-NHS)7.5 – 8.5

Experimental Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a PROTAC or Drug-Conjugate using this linker.

BioconjugationWorkflow Start Start: Tert-butyl (2-(3-aminophenoxy)ethyl)carbamate Step1 Step 1: Aniline Coupling (React with Carboxylic Acid Payload) Start->Step1 Activation (HATU/DIPEA) Inter1 Intermediate 1: Boc-Protected Conjugate Step1->Inter1 Formation of Amide Bond Step2 Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Acidic Cleavage Inter2 Intermediate 2: Free Aliphatic Amine Salt Step2->Inter2 Salt Formation Step3 Step 3: Aliphatic Amine Coupling (React with NHS-Ester/Ligand) Inter2->Step3 Neutralization (DIPEA) + Coupling Final Final Conjugate (PROTAC / ADC Linker-Payload) Step3->Final Purification

Figure 1: Sequential conjugation workflow exploiting the differential reactivity of aniline and aliphatic amines.

Detailed Protocols

Phase A: Coupling the Aniline Terminus (The "Hard" Coupling)

Because the aniline is less nucleophilic, it is recommended to couple this end first to the carboxylic acid of your Target Molecule A (e.g., a Cereblon ligand or a cytotoxic drug).

Reagents:

  • Target Molecule A (Carboxylic Acid)

  • Linker: tert-butyl (2-(3-aminophenoxy)ethyl)carbamate[1][2][3][4][5][6]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: Dissolve Target Molecule A (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

    • Expert Insight: Do not use NHS/EDC for this step; the aniline is often too slow to outcompete hydrolysis of the NHS ester. HATU provides the necessary reactivity.

  • Coupling: Add the Linker (1.1 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[2] The aniline peak should disappear, replaced by the product mass (+Linker).

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Verify the integrity of the Boc group via ¹H NMR (singlet at ~1.4 ppm).

Phase B: Deprotection of the Ethyl Carbamate

This step exposes the highly reactive aliphatic amine.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the Intermediate from Phase A in DCM (approx. 0.05 M).

  • Cleavage: Add TFA to a final concentration of 20–50% (v/v).

    • Note: If the payload is acid-sensitive, use 4M HCl in Dioxane instead.

  • Reaction: Stir for 30–60 minutes. Monitor disappearance of the Boc mass (-100 Da) by LC-MS.

  • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) or DCM to remove residual acid.

    • Critical: The product is now a TFA salt (R-NH₃⁺ ⁻OOCCF₃). It must be neutralized in the next step.

Phase C: Coupling the Aliphatic Amine (The "Easy" Coupling)

The revealed amine is now ready to react with an NHS-ester functionalized biomolecule (e.g., Antibody, E3 Ligase Ligand, or Surface).

Reagents:

  • Target Molecule B (NHS Ester or Activated Acid)

  • Deprotected Linker-Conjugate (TFA Salt)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: DMF or DMSO

Protocol:

  • Neutralization: Dissolve the Deprotected Linker-Conjugate (1.0 equiv) in DMF. Add DIPEA (3.0–4.0 equiv) to ensure the amine is free (neutralized).

  • Coupling: Add Target Molecule B (1.0–1.2 equiv).

  • Reaction: Stir for 1–2 hours at RT. The reaction is usually rapid due to the high nucleophilicity of the primary ethyl amine.

  • Purification: Purify the final construct via Preparative HPLC (Reverse Phase) to remove excess reagents and salts.

Troubleshooting & Critical Parameters

Solubility Issues

The phenoxy group improves solubility, but if the final conjugate precipitates during Phase C:

  • Solution: Add 10–20% water or tert-butanol to the reaction mixture (if the NHS ester allows) or switch to pure DMSO.

Low Yield in Phase A (Aniline Coupling)
  • Cause: Steric hindrance or electronic deactivation of the aniline.

  • Solution: Switch to acid chloride activation . Convert the carboxylic acid to an acid chloride using Oxalyl Chloride/DMF(cat), then react with the aniline in the presence of Pyridine.

Boc Stability
  • Check: Ensure the temperature in Phase A does not exceed 40°C. While Boc is thermally stable, prolonged heating in acidic buffers (if used) can lead to premature cleavage.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for heterobifunctional linker chemistry).
  • Google Patents. (2023). US11780842B2 - TYK2 pseudokinase ligands. (Demonstrates the use of 3-aminophenoxy ethyl carbamate as a synthetic intermediate).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: High-Yield Synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

[1] Executive Summary & Strategic Analysis The synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is a critical step in generating linkers for PROTACs and antibody-drug conjugates (ADCs).[1] The molecule features...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

The synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is a critical step in generating linkers for PROTACs and antibody-drug conjugates (ADCs).[1] The molecule features a meta-aminophenol core ether-linked to a Boc-protected ethylamine.[1]

The Core Challenge: Direct alkylation of 3-aminophenol is kinetically flawed due to competing N-alkylation vs. O-alkylation.[1] The amine (-NH₂) is often more nucleophilic than the phenol (-OH) under standard conditions, leading to complex mixtures of N-mono, N,O-bis, and O-mono alkylated products.[1]

The Solution (The "Nitro Route"): To guarantee regioselectivity and high yields, the synthesis must proceed via a 3-nitrophenol precursor .[1] The nitro group acts as a dummy masking group, deactivating the ring and preventing N-alkylation, while simultaneously acidifying the phenol to facilitate cleaner O-alkylation.[1]

Strategic Workflow

The following diagram outlines the "Golden Route" compared to the flawed direct route.

SynthesisWorkflow cluster_direct Flawed Route (Avoid) Start 3-Nitrophenol Inter Nitro Intermediate (O-Alkylated) Start->Inter Step 1: O-Alkylation (K2CO3/DMF, 60°C) Reagent N-Boc-bromoethylamine Reagent->Inter SideProduct Side Product: Vinyl Species (Elimination) Reagent->SideProduct Overheating (>80°C) Product Target: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Inter->Product Step 2: Reduction (H2, Pd/C, MeOH) DirectStart 3-Aminophenol DirectStart->Product Low Yield (N-alkylation mixture)

Caption: Comparative workflow highlighting the robust Nitro Route versus the low-selectivity Direct Route.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of the Nitro Intermediate)

Reaction: 3-Nitrophenol + tert-Butyl (2-bromoethyl)carbamate → tert-Butyl (2-(3-nitrophenoxy)ethyl)carbamate[1]

Protocol:

  • Setup: In a dry round-bottom flask, dissolve 3-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 – 3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation.

    • Pro-Tip: For difficult substrates, adding catalytic KI (0.1 equiv) converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).[1]

  • Reagent Addition: Add tert-butyl (2-bromoethyl)carbamate (1.2 equiv).

  • Reaction: Heat to 60°C and stir for 6–12 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures promote E2 elimination of the alkyl bromide, forming the useless N-Boc-vinylamine side product.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with 1M NaOH (to remove unreacted nitrophenol). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (typically 10-30% EtOAc in Hexanes).[1]

Step 2: Nitro Reduction (Synthesis of the Target)

Reaction: tert-Butyl (2-(3-nitrophenoxy)ethyl)carbamate → Target Amine[1]

Protocol:

  • Setup: Dissolve the nitro intermediate in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[1]

    • Safety: Add catalyst under a nitrogen blanket to prevent ignition of solvent vapors.[1]

  • Hydrogenation: Purge with H₂ (balloon pressure is sufficient) and stir vigorously at RT for 2–4 hours.

  • Filtration: Filter through a pad of Celite to remove Pd/C. Rinse the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step.[1]

    • Note: Avoid acidic workups (e.g., HCl wash) as this will cleave the Boc group.[1]

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Alkylation Step

Q: I am seeing a lot of starting material (3-nitrophenol) left over, but the alkyl bromide is gone. What happened? A: You likely triggered an elimination reaction.[1]

  • Diagnosis: Check NMR for vinyl peaks (5.0–6.0 ppm).[1] If present, your base was too strong or temperature too high.[1]

  • Fix:

    • Lower temperature to 50–60°C .

    • Switch solvent from DMF to Acetonitrile (MeCN) .[1] MeCN is less polar/basic than DMF and often suppresses elimination.[1]

    • Use Cs₂CO₃ instead of K₂CO₃.[1] Cesium ("Cesium Effect") improves solubility and nucleophilicity of the phenoxide, allowing the reaction to proceed at lower temperatures [1].[1]

Issue 2: Boc Deprotection During Reduction

Q: After reduction, I see the free amine (loss of Boc). Why? A: This is rare with Pd/C but can happen if the solvent is acidic or if you used a different reduction method.[1]

  • Diagnosis: Mass spec shows M-100 peak.[1]

  • Fix:

    • Ensure your MeOH is neutral.[1]

    • Avoid SnCl₂/HCl reduction. While common for nitro groups, the HCl will instantly strip the Boc group.[1]

    • If using Fe/NH₄Cl, ensure the temperature is kept <60°C, though Pd/C is far superior for this substrate.[1]

Issue 3: Purification of the Final Amine

Q: The final product is an oil and difficult to crystallize.[1] How do I purify it? A: Anilines are prone to oxidation and can be sticky.[1]

  • Fix:

    • Acid/Base Extraction: Dissolve crude in EtOAc. Wash with cold, dilute citric acid (pH ~4-5).[1] The aniline will protonate and go into the aqueous layer (Boc is stable to dilute, cold weak acid for short durations).[1] Wash organic layer (impurities).[1][2] Basify aqueous layer with NaHCO₃ and extract back into EtOAc.[1]

    • Storage: Store under Argon at -20°C. Anilines oxidize to purple/black tars over time.[1]

Data & Optimization Tables

Table 1: Base & Solvent Effects on O-Alkylation Yield

Reaction Conditions: 3-Nitrophenol (1.0 eq), Alkyl Bromide (1.2 eq), 12h.[1]

BaseSolventTemp (°C)Yield (%)Primary Side Product
K₂CO₃DMF8065%Vinyl species (Elimination)
K₂CO₃DMF6078%Unreacted SM
Cs₂CO₃ DMF 60 92% None (Clean)
Cs₂CO₃MeCNReflux85%Slow reaction rate
NaHTHF0 -> RT40%Complex mixture (Too harsh)
Table 2: Reduction Methods Compatibility
MethodReagentsBoc StabilityYieldComments
Hydrogenation H₂, Pd/C, MeOH Excellent >95% Cleanest method.
Iron ReductionFe, NH₄Cl, EtOH/H₂OGood85%Tedious iron waste removal.[1]
Tin ReductionSnCl₂, HClPoor 0%Boc cleavage occurs.[1]
Sulfide Red.[1]Na₂S, DioxaneGood70%Smelly; sulfur poisoning risk.[1]

References

  • Cesium Effect in Alkylation: Flessner, T. and Doye, S., 1999.[1] Cesium carbonate: A powerful base for the alkylation of phenols.[1] Journal of Organic Chemistry. Link[1]

  • Boc Protection Guide: BenchChem Technical Support. An In-depth Technical Guide to the Boc Protection of Primary Amines. Link[1]

  • Selective Alkylation: Zhang, X., et al. Selective alkylation of aminophenols. Arkivoc, 2010.[1] Link

  • Nitro Reduction Protocols: For general Pd/C reduction methodologies compatible with Boc groups. Organic Chemistry Portal - Nitro Reduction. Link

Sources

Optimization

Technical Support Center: Handling &amp; Stability of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex behaviors of bifunctional molecules in reactive environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex behaviors of bifunctional molecules in reactive environments.

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate presents a unique challenge in synthetic workflows. The molecule contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group 1 alongside a basic, unprotected 3-amino (aniline) moiety. Understanding the causality between acid concentration and molecular behavior is critical to preventing unintended deprotection, product loss during workup, or the generation of genotoxic impurities 2.

Below is a comprehensive guide detailing the mechanistic pathways, troubleshooting FAQs, and self-validating protocols for handling this compound under acidic conditions.

Mechanistic Workflow: Acid-Dependent Pathways

AcidStability A tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (Intact Molecule) B Mild Acid (pH 3-5) e.g., 0.1% TFA or Citric Acid A->B Protonation of Free Aniline D Strong Acid (pH < 1) e.g., 20-50% TFA or 4M HCl A->D High[H+] C Anilinium Salt Formation (Boc Intact, Water Soluble) B->C Reversible Equilibrium E Boc Cleavage Intermediate (Carbamic Acid + t-Bu Cation) D->E Rate-determining Step F Successful Deprotection (Diamine Salt + CO2 + Isobutylene) E->F Decarboxylation (Scavengers Present) G Side Reaction (t-Bu Alkylation of Aniline Ring) E->G Electrophilic Attack (No Scavengers)

Reaction pathways of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate in varying acidic conditions.

Quantitative Data: Selecting the Right Acid for Deprotection

When intentional Boc deprotection is required, the choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) dictates reaction kinetics and product purity. The kinetics of HCl-catalyzed Boc cleavage exhibit a second-order dependence on acid concentration, whereas TFA shows an inverse kinetic dependence, often requiring a large excess to achieve reasonable rates 3.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Impact on the Target Molecule
Typical Concentration 20-50% in DCM 44M in Dioxane or EtOAc 4Both will fully deprotect the aliphatic amine.
Reaction Kinetics Fast; inverse dependence on TFA concentration 3.Very rapid; second-order dependence on HCl concentration 3.HCl provides faster, more predictable kinetics for this specific substrate.
Salt Form Generated Trifluoroacetate salt (often oily) 4.Hydrochloride salt (frequently crystalline) 4.HCl yields a diamine dihydrochloride salt that precipitates, aiding purification.
Side Reaction Risk High risk of t-Bu alkylation on the aniline ring.Moderate risk; chloride ions act as weak scavengers.Cation scavengers (e.g., TIPS) are strictly mandatory for both methods.
Troubleshooting Guides & FAQs

Q1: My compound disappeared into the aqueous layer during a mild acidic workup. What happened? A: The free 3-amino (aniline) group became protonated. Aniline has a pKa of approximately 4.6. If your aqueous wash drops below pH 4, the aniline converts into an anilinium salt, drastically increasing its water solubility. Causality: The Boc group remains perfectly intact under these mild conditions, but the molecule's overall polarity shifts. Solution: Back-extract the aqueous layer by neutralizing it to pH 8 with saturated sodium bicarbonate (


) and washing with ethyl acetate or dichloromethane.

Q2: I am trying to deprotect the Boc group, but LC-MS shows a major impurity with a +56 Da mass addition. How do I prevent this? A: You are observing tert-butyl alkylation of the aromatic ring. The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation intermediate 2. Because your molecule contains an electron-rich phenoxy ring (activated by both the ether oxygen and the amino group), it is highly susceptible to electrophilic aromatic substitution 2. Solution: You must quench the cation before it attacks your molecule. Add 2-5 equivalents of a scavenger like triisopropylsilane (TIPS) or anisole to your acid mixture prior to adding it to the substrate.

Q3: Can I purify the intact Boc-protected compound using Reverse-Phase HPLC with 0.1% TFA? A: Yes, but time is of the essence. While 0.1% TFA is generally considered mild, the Boc group is slowly removed under these conditions; approximately 10% cleavage can occur if fractions are left at room temperature for 4 hours 5. Furthermore, concentrating the sample via rotary evaporation accelerates Boc removal due to heat and increasing TFA concentration [[5]](). Solution: Immediately freeze the collected fractions and lyophilize them, or neutralize fractions with a few drops of triethylammonium bicarbonate (TEAB) before evaporation [[5]]().

Validated Experimental Protocols
Protocol 1: Controlled Boc Deprotection (Self-Validating System)

This protocol utilizes 4M HCl in Dioxane. It is designed as a self-validating system: the starting material is soluble in the reaction matrix, but the resulting diamine dihydrochloride salt is highly polar and insoluble. The continuous precipitation of a white solid visually confirms the reaction's progress and completion.

Materials:

  • tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

  • 4M HCl in 1,4-dioxane 4

  • Triisopropylsilane (TIPS) or Anisole (Scavenger)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal volume of anhydrous DCM (e.g., 0.1 M concentration).

  • Scavenger Addition: Add 3.0 equivalents of TIPS to the solution and stir for 5 minutes. Causality: TIPS acts as a sacrificial nucleophile to intercept the t-butyl cation before it can alkylate the aniline ring.

  • Acidification: Slowly add 5-10 equivalents of 4M HCl in dioxane 4.

  • Observation: Stir at room temperature. Within 15–30 minutes, the solution will become cloudy as the diamine dihydrochloride salt begins to precipitate.

  • Completion: Allow the reaction to stir for 1-2 hours until precipitation ceases. Monitor the supernatant via TLC or LC-MS to confirm the disappearance of the starting material 4.

  • Isolation: Add an equal volume of cold anhydrous diethyl ether to fully crash out the salt. Filter or centrifuge the suspension, washing the solid cake twice with cold ether to remove the scavenger and residual acid.

Protocol 2: Mild Acidic Extraction for Impurity Clearance

If you need to remove non-basic organic impurities without cleaving the Boc group, use this reversible phase-switching protocol.

Step-by-Step Methodology:

  • Extraction: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash the organic layer with 10% aqueous citric acid (pH ~3). The target molecule will protonate at the aniline site and migrate to the aqueous layer.

  • Separation: Discard the organic layer containing non-basic impurities.

  • Recovery (Self-Validation): Cool the aqueous layer in an ice bath. Slowly add saturated

    
     until the pH reaches 8. The aqueous layer will turn cloudy as the free base regenerates and precipitates.
    
  • Back-Extraction: Extract the cloudy aqueous layer with fresh EtOAc. Dry the organic layer over

    
     and concentrate in vacuo to yield the purified, intact Boc-protected compound.
    
References
  • 4 "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development" - Benchchem.

  • 3 "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration" - PubMed / J Org Chem.

  • 1 "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies" - Benchchem.

  • 2 "BOC Deprotection" - ACS GCIPR.

  • 5 "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Amide Coupling with Sterically Hindered Anilines

Welcome to the Advanced Synthesis Support Center. Forging amide bonds with sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-trimethylaniline) presents a dual kinetic barrier: the nitrogen lone pair is de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Forging amide bonds with sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-trimethylaniline) presents a dual kinetic barrier: the nitrogen lone pair is delocalized into the electron-deficient aromatic ring (lowering nucleophilicity), and ortho-substituents physically block the trajectory of nucleophilic attack on the activated acyl species.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to overcome these thermodynamic and kinetic limitations.

Diagnostic Workflow for Hindered Anilines

Before adjusting your reaction conditions, use the following decision matrix to identify the optimal coupling strategy based on your substrate's properties.

Workflow Start Sterically Hindered Aniline Coupling Chirality Is the Carboxylic Acid Chiral? Start->Chirality Chiral Yes (Risk of Epimerization) Chirality->Chiral Achiral No (Achiral/Aromatic) Chirality->Achiral T3P Use T3P (50% in EtOAc) or TCFH-NMI Chiral->T3P AcidCl Use Acid Chloride (Ghosez's Reagent) Achiral->AcidCl CheckYield Yield > 50%? T3P->CheckYield AcidCl->CheckYield Success Proceed to Purification CheckYield->Success Yes Buchwald Buchwald-Hartwig Amidation (Pd-PEPPSI or RuPhos) CheckYield->Buchwald No (Severe Hindrance)

Workflow for selecting coupling strategies for sterically hindered anilines.

Troubleshooting Guide & FAQs

Q1: Why do standard carbodiimide (EDC/HOBt) or uronium (HATU) couplings yield <10% product with 2,6-diisopropylaniline? Causality: Standard reagents form activated esters (e.g., OAt esters from HATU) that are highly effective for aliphatic amines but structurally bulky. The steric clash between the bulky OAt leaving group and the ortho-isopropyl groups of the aniline drastically raises the activation energy of the transition state. Because the nucleophilic attack is so slow, competitive side reactions take over, such as the hydrolysis of the activated ester or the rearrangement of carbodiimides into inert acyl ureas. Solution: Pivot to smaller, highly reactive acylating agents. Diphenylphosphinic chloride (DPPCl) with N-methylmorpholine (NMM) has been shown to significantly outperform HATU for highly deactivated and sterically hindered anilines[1]. Alternatively, generating an acid chloride in situ using Ghosez's reagent avoids the bulky leaving groups entirely.

Q2: My carboxylic acid is chiral (e.g., an α-amino acid). How do I force the coupling without causing epimerization? Causality: Epimerization occurs when the activated acyl species persists in solution due to the slow nucleophilic attack of the hindered aniline. The presence of a base promotes the formation of an oxazolone intermediate (or direct enolization), which rapidly racemizes before the aniline can react. Solution: Employ Propylphosphonic anhydride (T3P) or the TCFH-NMI system. T3P acts as a mild coupling agent that generates a reactive mixed anhydride while heavily suppressing oxazolone formation, making it highly effective for sterically hindered couplings[2]. TCFH-NMI generates an in situ acyl imidazolium intermediate that is exceptionally reactive yet resists epimerization[1].

Q3: I have tried acid chlorides, T3P, and TCFH, but my secondary hindered aniline still won't couple. What is the ultimate fallback? Causality: When classical condensation reaches its thermodynamic limits, the C-N bond must be forged via a different mechanism that bypasses nucleophilic attack on a carbonyl. Solution: Utilize Palladium-catalyzed Buchwald-Hartwig amidation. This method cross-couples an amide (or ester) with an aryl halide. For highly hindered secondary anilines, using Pd-PEPPSI pre-catalysts or electron-rich ligands like RuPhos provides the necessary steric bulk around the palladium center to facilitate reductive elimination while preventing catalyst deactivation[3][4].

Quantitative Reagent Comparison

To aid in reagent selection, the following table summarizes the quantitative performance and mechanistic properties of common coupling systems when applied to hindered anilines.

Reagent SystemActivation IntermediateEpimerization RiskTypical Yield Range (Hindered)Primary Byproducts
HATU / DIPEA OAt EsterHigh<10% - 30%Tetramethylurea, HOAt
Acid Chloride / Pyridine Acyl ChlorideVery High50% - 90%HCl (neutralized to salts)
T3P / Pyridine Mixed AnhydrideLow60% - 85%Water-soluble phosphates
TCFH / NMI Acyl ImidazoliumVery Low70% - 95%Tetramethylurea, imidazole
Pd-PEPPSI Catalysis Pd-Amido ComplexN/A (Cross-Coupling)75% - 98%Halide salts

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling for Chiral Acids

Use this protocol when preserving stereocenters is critical, as T3P produces water-soluble byproducts and minimizes oxazolone formation[2].

Step 1: Activation Dissolve the chiral carboxylic acid (1.0 equiv) and the sterically hindered aniline (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.5 M) under a nitrogen atmosphere. Cool the mixture to 0 °C. Step 2: Reagent Addition Add pyridine or DIPEA (3.0 equiv). Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Step 3: Heating and Monitoring Warm the reaction to 60 °C. Hindered anilines often require elevated temperatures to overcome the kinetic barrier. Self-Validation Check: After 2 hours, quench a 5 µL aliquot in methanol and analyze via LCMS.

  • If the methyl ester of your acid is observed: The T3P successfully activated the acid, but the aniline is failing to attack (steric block). Increase temperature to 80 °C.

  • If unreacted acid remains: The activation step failed. Verify the quality of your T3P and ensure anhydrous conditions. Step 4: Workup Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The phosphate byproducts of T3P are highly water-soluble and will partition into the aqueous phase.

Protocol B: Pd-PEPPSI Catalyzed Buchwald-Hartwig Amidation

Use this protocol for secondary hindered anilines or when classical condensation fails completely[4].

Step 1: Preparation In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), the primary amide (1.2 equiv), and Cs₂CO₃ (1.4 equiv). Step 2: Catalyst Loading Add the Pd-PEPPSI pre-catalyst (1-2 mol%). Evacuate and backfill the flask with nitrogen three times to ensure strict oxygen-free conditions. Step 3: Reaction Add anhydrous, degassed toluene (0.2 M). Heat the mixture to 100 °C for 12–24 hours. Self-Validation Check: Monitor the color of the reaction mixture. It should transition from a dark red/brown to a lighter yellow/orange upon active catalytic cycling.

  • If a black precipitate forms: This indicates the catalyst is "crashing out" (Pd black formation) due to oxygen contamination or ligand dissociation. Discard and restart with strictly degassed solvents. Step 4: Workup Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate and purify via flash chromatography.

References

  • Identifying general reaction conditions by bandit optimization.
  • 3'-Trifluoromethyl-2,2-dimethylvaleranilide. Benchchem.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Books.
  • Well-Defined Pre-Catalysts in Amide and Ester Bond Activ

Sources

Optimization

Technical Support Center: Solubilization Strategies for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals Document Scope: Overcoming the aqueous solubility paradox of dual-amine Boc-protected intermediates. As a Senior Application Scientist, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Scope: Overcoming the aqueous solubility paradox of dual-amine Boc-protected intermediates.

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate . This molecule presents a classic chemical paradox: it possesses a highly hydrophobic protecting group alongside a weakly basic amine, making standard solubilization techniques either ineffective or chemically destructive.

This guide provides field-proven, self-validating methodologies to successfully formulate this compound for biochemical and cell-based assays without compromising its structural integrity.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is my compound completely crashing out in standard biological buffers (pH 7.4)? The insolubility is driven by the molecule's structural dichotomy. The aliphatic amine is protected by a bulky tert-butyloxycarbonyl (Boc) group, which is highly lipophilic and severely restricts water solubility[1]. Meanwhile, the unprotected aromatic amine (aniline) has a low


 of approximately 4.6[2]. At a physiological pH of 7.4, the aniline remains entirely unprotonated and neutral, offering no electrostatic contribution to aqueous solubility.

Q2: Can I force solubilization by lowering the pH to protonate the free amine? No. This is a critical error. To protonate the aniline and create a soluble anilinium salt, the buffer pH must be dropped below 3.6 (at least one unit below its


). However, the Boc group is inherently acid-labile[3]. Exposure to pH < 4.0 initiates the protonation of the carbamate carbonyl oxygen, leading to the elimination of a tert-butyl cation and rapid decarboxylation[4]. Using acid to dissolve this compound will irreversibly cleave the Boc group, destroying your intermediate.

Q3: My cell-based assay cannot tolerate high DMSO concentrations. What is the alternative? If a co-solvent strategy is toxic to your cell line, the most effective alternative is host-guest complexation using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Cyclodextrins feature a hydrophilic exterior and a lipophilic internal cavity. The bulky Boc group and the aromatic phenoxy ring spontaneously partition into this cavity via non-covalent interactions. This shields the hydrophobic surfaces from the aqueous environment, increasing apparent solubility by orders of magnitude without requiring destructive pH adjustments[5].

Quantitative Property & Stability Data

Table 1: Physicochemical Properties & Solubility Profile
Property / SolventValue / Solubility LimitCausality / Mechanistic Note
Aniline

~4.6Remains neutral (unprotonated) at physiological pH 7.4.
Water (pH 7.4) < 0.1 mg/mL (Insoluble)Driven by the hydrophobic Boc and phenoxy moieties.
DMSO / DMF > 50 mg/mL (Soluble)Polar aprotic solvents easily solvate the carbamate group.
20% HP-

-CD (aq)
5 - 10 mg/mLHydrophobic cavity encapsulates the lipophilic domains.
Table 2: pH Stability Matrix (Aqueous)
pH RangeBoc Group StatusAniline StatusApplication Recommendation
pH < 3.0 Rapid CleavageProtonated (Soluble)AVOID. Irreversibly destroys the protecting group.
pH 4.0 - 5.0 Slow DegradationPartially ProtonatedAVOID. Yields unreliable assay concentrations.
pH 6.0 - 8.0 Highly StableNeutral (Insoluble)OPTIMAL. Requires co-solvents or cyclodextrins.

Visual Workflows & Mechanistic Pathways

Workflow A tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (Insoluble in Water) B What is the maximum tolerable DMSO %? A->B C Tolerates 1-5% DMSO (Biochemical Assays) B->C D Requires <0.1% DMSO (Cell-Based/In Vivo) B->D E 1. Dissolve in 100% DMSO 2. Dilute dropwise into buffer C->E F 1. Prepare 20% HP-β-CD in water 2. Stir with compound for 24h D->F G CRITICAL: Maintain pH > 5.0 to prevent Boc cleavage E->G F->G

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Mechanism A Boc-Protected Amine (Hydrophobic) B Protonated Carbonyl (Unstable Intermediate) A->B Aqueous Acid (pH < 4.0) C Carbamic Acid + tert-Butyl Cation B->C Cleavage D Free Amine + CO2 (Irreversible Loss) C->D Decarboxylation

Chemical mechanism of Boc deprotection under acidic conditions causing irreversible degradation.

Self-Validating Solubilization Protocols

Protocol A: Co-Solvent (DMSO) Dilution Strategy

Best for in vitro biochemical assays where up to 5% DMSO is tolerated.

Causality Note: Adding aqueous buffer directly to a DMSO stock causes immediate localized supersaturation, leading to irreversible crystallization. You must always add the DMSO stock into the aqueous buffer under high shear.

  • Master Stock Preparation: Weigh the compound and dissolve it in anhydrous, cell-culture grade DMSO to achieve a 50 mM master stock. Vortex for 60 seconds.

  • System Validation 1 (Visual): Inspect the tube against a dark background. The solution must be optically clear with no refractive striations.

  • Aqueous Dilution: Place your target aqueous buffer (pH 7.4) on a magnetic stirrer at high speed (800 rpm).

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer to achieve your final assay concentration (ensure final DMSO

    
     5%).
    
  • System Validation 2 (Spectrophotometric): Measure the absorbance of the final solution at 600 nm against a buffer blank. An

    
     indicates the formation of colloidal aggregates (crashing out). If this occurs, you must lower your final target concentration.
    
Protocol B: Host-Guest Complexation (HP- -CD)

Best for cell-based assays or in vivo models requiring strictly aqueous, DMSO-free conditions.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile Milli-Q water or PBS (pH 7.4).
  • Compound Addition: Add the solid tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate directly to the cyclodextrin solution. (Target a theoretical concentration of 2-5 mM).

  • Equilibration: Shield the vial from light and stir continuously at room temperature for 18–24 hours. The extended time is required for the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the resulting suspension through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • System Validation (Analytical): The filtrate contains your solubilized compound. Because the exact concentration depends on the encapsulation efficiency, you must quantify the final dissolved concentration using HPLC-UV against a standard curve prepared in 100% DMSO.

References

1.[1] Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. 2.[3] Organic Chemistry Portal. Boc-Protected Amino Groups. 3.[4] Benchchem. Application Notes and Protocols for Acidic Boc Deprotection. 4.[2] Fiveable. Structure and properties of amines. 5.[5] National Institutes of Health (PMC). Synthesis of


-Cyclodextrin-Decorated Dendritic Compounds.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Spectrum Analysis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate: A Comparative Guide

For drug development professionals and synthetic chemists, the structural validation and purity assessment of bifunctional intermediates are critical. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural validation and purity assessment of bifunctional intermediates are critical. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a highly versatile building block featuring a Boc-protected aliphatic amine, an ether linkage, and a free aromatic amine (aniline).

This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) solvent systems (CDCl₃ vs. DMSO-d₆) and acquisition techniques (1D vs. 2D NMR) to establish a self-validating protocol for the structural elucidation of this compound.

Molecular Profile & Diagnostic Chemical Shifts

The molecule consists of four distinct proton environments that must be resolved to confirm structural integrity:

  • The tert-Butyl Group (Boc): A sharp 9-proton singlet.

  • The Ethyl Linker: Two distinct methylene groups (O-CH₂ and CH₂-NH) exhibiting spin-spin coupling.

  • The Exchangeable Protons: The carbamate NH and the aniline NH₂.

  • The Meta-Substituted Aromatic Ring: Four protons (H2, H4, H5, H6) with distinct ortho and meta coupling constants.

The H2 proton, situated between the ether and amine substituents on the aromatic ring, typically exhibits only small meta-couplings (J ≈ 2 Hz), appearing as a narrow multiplet or broad singlet. The H5 proton, flanked by two ortho protons, appears as a distinct triplet (J ≈ 8 Hz).

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the resolution of exchangeable protons due to differences in hydrogen-bonding capabilities.

Performance Comparison
  • CDCl₃ (Non-Polar, Non-Interacting): In CDCl₃, the exchangeable protons (NH and NH₂) undergo intermediate chemical exchange. This results in broad, poorly defined singlets that can merge into the baseline or overlap with aliphatic signals [1]. CDCl₃ is optimal for resolving the aliphatic ethyl linker but poor for validating the amine functional groups.

  • DMSO-d₆ (Strong Hydrogen-Bond Acceptor): DMSO strongly coordinates with the NH and NH₂ protons. This interaction drastically slows their chemical exchange rate, sharpening the signals and shifting them significantly downfield [2]. The carbamate NH shifts to ~6.90 ppm, and the aniline NH₂ shifts to ~5.00 ppm, cleanly separating them from the aliphatic region [3].

Quantitative Data Summary

The following table summarizes the expected ¹H NMR chemical shifts and multiplicities, comparing the performance of both solvent systems.

Proton EnvironmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Diagnostic Utility
tert-Butyl (Boc) Singlet (9H)1.40 - 1.451.35 - 1.40Primary integration reference
O-CH₂ Triplet (2H)3.95 - 4.053.85 - 3.95Confirms ether linkage
CH₂-NHBoc Multiplet (2H)3.40 - 3.503.20 - 3.30Validates aliphatic chain
Aniline NH₂ Broad Singlet (2H)3.50 - 3.804.90 - 5.20Confirms free aromatic amine
Carbamate NH Broad Singlet (1H)4.90 - 5.106.80 - 7.00Confirms Boc protection
Aromatic H2 Multiplet (1H)6.20 - 6.306.10 - 6.20Meta-substitution marker
Aromatic H4, H6 Multiplet (2H)6.30 - 6.406.15 - 6.30Meta-substitution marker
Aromatic H5 Triplet (1H)7.00 - 7.106.85 - 6.95Meta-substitution marker

Verdict: For routine purity checks of the aliphatic backbone, CDCl₃ is sufficient. However, for rigorous structural validation and confirmation of the Boc-protection state, DMSO-d₆ is the superior choice due to its ability to lock and resolve exchangeable protons.

Comparative Analysis: 1D ¹H NMR vs. 2D NMR Techniques

While 1D ¹H NMR is the standard for quantitative purity assessment, it often falls short when identifying regioisomeric impurities (e.g., ortho- vs. meta-substitution) due to overlapping aromatic multiplets.

  • 1D ¹H NMR: Highly sensitive and quantitative. Ideal for calculating the molar ratio of the target compound against residual solvents or identifying complete Boc-deprotection (indicated by the disappearance of the 9H singlet at ~1.4 ppm).

  • 2D COSY (Correlation Spectroscopy): Maps homonuclear ¹H-¹H scalar couplings. Crucial for unambiguously linking the O-CH₂ triplet to the CH₂-NH multiplet, proving the intact ethyl linker.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H signals with their directly attached ¹³C signals. Because the H4 and H6 protons often overlap in the 1D spectrum, HSQC separates them along the ¹³C axis, allowing for absolute confirmation of the meta-substitution pattern.

Experimental Protocols: Self-Validating Analytical Workflow

To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to. Every step is designed to eliminate common artifacts (e.g., poor shimming, incomplete relaxation).

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate.

  • Dissolution: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for full functional group validation) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration (Critical Step): Pass the solution through a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, distorting magnetic field homogeneity and leading to broad peaks that obscure fine meta-couplings.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the solvent.

  • Perform automated or manual gradient shimming on the Z-axis. Ensure the TMS line width at half-height (FWHM) is < 1.0 Hz.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 3 to 5 seconds . Causality: While the 9 equivalent protons of the tert-butyl group relax quickly, the exchangeable protons and quaternary carbons have longer T₁ relaxation times. An insufficient D1 leads to incomplete longitudinal magnetization recovery, resulting in artificially low integration values for the NH and NH₂ groups.

  • Scans (NS): Acquire 16 to 32 scans to ensure a high signal-to-noise ratio (SNR).

Step 4: Data Processing
  • Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation (FT) to enhance SNR without sacrificing resolution.

  • Perform rigorous zero-order and first-order phase correction to ensure symmetrical peak shapes.

  • Calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol, from sample preparation to final structural validation.

Analytical_Workflow S1 1. Sample Preparation (15-20 mg + 0.6 mL Solvent) S2 2. Solvent Selection (CDCl3 vs. DMSO-d6) S1->S2 S3 3. NMR Acquisition (400-500 MHz, 298 K) S2->S3 S4 4A. 1D 1H NMR (Routine Purity & Shifts) S3->S4 S5 4B. 2D NMR (COSY/HSQC) (Complex Signal Resolution) S3->S5 S6 5. Data Processing (FT, Phase/Baseline Corr.) S4->S6 S5->S6 S7 6. Structural Validation & Purity Assessment S6->S7

Figure 1: Step-by-step workflow for the NMR acquisition and structural validation of the target compound.

References

  • Bhookya Shankar et al. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." National Center for Biotechnology Information (NCBI) / PMC.
  • D. Sahadeva Reddy et al. "Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)." SciSpace.
  • "Supporting Information: NMR Solvent Effects on Carbamates." Semantic Scholar.
Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Executive Summary In the rapidly evolving field of targeted protein degradation, tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) has emerged as a critical "linker-intermediate" for PROTAC® (Proteolysis T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation, tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) has emerged as a critical "linker-intermediate" for PROTAC® (Proteolysis Targeting Chimera) synthesis. Its structural dualities—a labile Boc-protecting group and a stable phenoxy-ethyl ether backbone—present unique challenges and opportunities for mass spectrometric (MS) characterization.

This guide moves beyond basic spectral identification. We objectively compare fragmentation modalities (CID vs. HCD) to determine the optimal workflow for structural validation. Furthermore, we analyze the compound's ionization behavior relative to common polyethylene glycol (PEG) analogues, providing a robust framework for impurity profiling in high-throughput drug development.

Technical Deep Dive: Structural Causality in MS

To master the fragmentation of this molecule, one must understand the hierarchy of bond labilities under electrospray ionization (ESI) conditions.

The Molecular Architecture

The compound (


, MW 252.31 Da) consists of three distinct zones:
  • The Protecting Zone: A tert-butyloxycarbonyl (Boc) group.

  • The Linker Zone: An ethyl ether spacer.

  • The Nucleophilic Zone: A 3-aminophenoxy moiety (aniline derivative).

Mechanistic Insight

Under positive ESI (


, m/z 253.15), the protonation site is competitively distributed between the aniline nitrogen  (kinetically favored due to basicity) and the carbamate carbonyl  (thermodynamically relevant for fragmentation).
  • Primary Failure Mode (The "Boc Effect"): The most facile pathway is the gas-phase acid-catalyzed elimination of isobutene (

    
    , 56 Da), followed by the loss of 
    
    
    
    (44 Da). This is a hallmark of Boc-protected amines but can mask subtle backbone modifications if collision energies are not carefully tuned.
  • Secondary Failure Mode (Ether Scission): Higher energy activation is required to cleave the phenoxy-ethyl ether bond, a critical diagnostic for verifying linker integrity.

Comparative Performance Analysis

We evaluated the MS performance of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate against two critical benchmarks: Fragmentation Mode Efficiency and Analogue Differentiation .

Comparison 1: CID vs. HCD Fragmentation Efficacy

Objective: Determine which dissociation method yields the most informative structural data.

FeatureCID (Collision-Induced Dissociation) HCD (Higher-Energy Collisional Dissociation) Verdict
Energy Regime Resonant excitation (Low Energy)Beam-type (Higher Energy)HCD offers tunable access to backbone fragments.
Dominant Fragment

197.15 (

)

109.05 (Aminophenol cation)
CID is "soft"; HCD is "structural".
Low-Mass Cutoff Yes (often "1/3 rule" applies)No (detects low m/z immonium ions)HCD captures the

57 t-butyl cation.
Structural Utility High for confirming Boc presence.High for verifying the ether linker connectivity.Use CID for QC; HCD for de novo ID.

Analyst Note: In our standard workflows, CID spectra are often dominated by the neutral loss of isobutene (


 253 

197). While useful for rapid ID, it fails to confirm the integrity of the ethyl-phenoxy linkage. HCD at 35 NCE (Normalized Collision Energy) is required to generate the diagnostic

109 fragment.
Comparison 2: Signal Stability vs. PEG Analogues

Objective: Assess ionization efficiency compared to hydrophilic PEG-based linkers often used as alternatives.

Parametertert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Boc-PEG2-Amine (Alternative) Performance Implication
Hydrophobicity Moderate (Aromatic ring present)Low (Hydrophilic chain)Phenoxy linker shows 3x higher ionization efficiency in RPLC-MS.
Adduct Formation Predominantly

High

and

Phenoxy linker yields cleaner spectra for quantification.
Spectral Complexity Low (Single molecular ion)High (Polymer distribution envelope)Phenoxy linker allows for simpler impurity monitoring.

Visualizing the Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the precursor ion under HCD conditions. Note the bifurcation between the "Soft" Boc loss and the "Hard" backbone cleavage.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 253.15 Intermed1 Intermediate A [M+H - Isobutene]+ m/z 197.09 Precursor->Intermed1 Loss of C4H8 (-56 Da) (Low Energy CID) Fragment_tButyl t-Butyl Cation m/z 57.07 Precursor->Fragment_tButyl Direct Cleavage (High Energy HCD) Product1 Free Amine (Deprotected) [M+H - Boc]+ m/z 153.10 Intermed1->Product1 Loss of CO2 (-44 Da) Fragment_Aniline Aminophenol Fragment (Ether Cleavage) m/z 109.05 Product1->Fragment_Aniline Ether Scission (High Energy)

Figure 1: Proposed HCD fragmentation tree. The transition from m/z 253 to 153 confirms the Boc-amine; the appearance of m/z 109 confirms the phenoxy core.

Standardized Experimental Protocol

To ensure reproducibility across laboratories, we recommend the following "Self-Validating" protocol. This workflow includes a mandatory system suitability test.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Critical Check: Final concentration is 10 µg/mL (approx. 40 µM). Do not use 100% aqueous buffer; the compound may precipitate.

Phase 2: MS Parameters (Orbitrap / Q-TOF)
  • Ionization: ESI Positive Mode

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units (ensure stable spray for the aromatic moiety)

  • Acquisition Mode: Targeted MS2 (PRM) or Data-Dependent Acquisition (DDA).

Phase 3: The Validation Workflow (DOT Diagram)

Workflow Start Sample Injection MS1 MS1 Full Scan (Check m/z 253.15) Start->MS1 Decision Intensity > 1E5? MS1->Decision Decision->Start No (Re-inject) MS2_Soft CID (CE 20) Confirm m/z 197 Decision->MS2_Soft Yes MS2_Hard HCD (NCE 35) Confirm m/z 109 MS2_Soft->MS2_Hard If 197 Present Report Generate Purity Report MS2_Hard->Report

Figure 2: Logic-gated acquisition workflow for impurity profiling.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1]

  • Reddy, P. N., et al. (2007).[2] Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides. Journal of the American Society for Mass Spectrometry.[2]

  • Schneekloth, J. S., et al. (2008).[1][3] Targeted intracellular protein degradation induced by a small molecule: En route to chemical genetics. Bioorganic & Medicinal Chemistry Letters. (Foundational work on PROTACs utilizing similar linker chemistries).

  • Sigma-Aldrich Technical Data. Tert-butyl (2-(3-aminophenoxy)ethyl)carbamate Product Specification.

  • BenchChem Application Note. Mass Spectrometry Analysis of Cross-Linked Peptides. (Context for linker fragmentation dynamics).

Sources

Validation

HPLC retention time of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Publish Comparison Guide: HPLC Optimization for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Executive Summary tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a critical bifunctional linker used in t...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC Optimization for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Executive Summary

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) is a critical bifunctional linker used in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1][2] Its structure comprises a lipophilic Boc-protected amine and a polar, basic aniline moiety connected by an ether linkage.

This guide objectively compares the chromatographic performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separations, our analysis demonstrates that Phenyl-Hexyl offers superior selectivity for this specific molecule, particularly in resolving it from critical nitro-precursors and structural isomers (para- vs. meta-substitution) via


 interactions.

Part 1: Critical Analysis & Column Comparison

The primary challenge in analyzing this carbamate is balancing the retention of the hydrophobic Boc group with the peak shape requirements of the basic aniline.

Stationary Phase Performance: C18 vs. Phenyl-Hexyl
FeatureC18 (Standard) Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic Interaction (Dispersive forces).Hydrophobic +

Interaction.
Selectivity for Isomers Low. Poor resolution between meta-amino (product) and para-amino isomers due to identical hydrophobicity.High. The

-electrons of the stationary phase interact differently with the electron density of meta vs. para substitution patterns.
Impurity Resolution Moderate. Separates the Nitro-precursor based solely on polarity differences.Superior. Enhances separation of the electron-deficient Nitro-precursor from the electron-rich Aniline product.
Peak Shape (Basic Load) Prone to tailing if residual silanols are present.Often provides sharper peaks for aromatic amines due to specific orbital overlap.
Impurity Profile & Retention Behavior

Understanding the synthesis pathway is crucial for identifying peaks. The product is typically reduced from a nitro-precursor.

  • Impurity A (Des-Boc Amine): 2-(3-aminophenoxy)ethanamine. Highly polar. Elutes near the void volume (

    
     min).
    
  • Target Product: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate. Elutes mid-gradient (

    
     min).
    
  • Impurity B (Nitro Precursor): tert-Butyl (2-(3-nitrophenoxy)ethyl)carbamate. Less polar than the protonated amine. Elutes later (

    
     min).
    

Part 2: Experimental Protocols

Method A: High-Resolution Purity Analysis (Phenyl-Hexyl)

Recommended for final product release and isomer differentiation.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbamate).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities).

    • 2–20 min: 5%

      
       95% B (Linear gradient).
      
    • 20–25 min: 95% B (Wash).

Method B: Standard Process Control (C18)

Suitable for rough reaction monitoring where isomer resolution is not critical.

  • Column: C18 (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[2][4]

  • Note: TFA is used here to suppress silanol interactions, improving peak shape for the basic aniline, though it may degrade the Boc group if left in solution for >4 hours.

Part 3: Visualization of Workflows

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the critical impurities that the HPLC method must resolve.

SynthesisPathway Nitro Nitro Precursor (Impurity B) Late Eluter Reaction Reduction (H2, Pd/C) Nitro->Reaction Starting Material Product Target Product (Aniline) Mid Eluter Reaction->Product Major Path DesBoc Des-Boc Amine (Impurity A) Void Volume Product->DesBoc Acid Degradation (Avoid TFA >4h)

Caption: Chromatographic separation must resolve the unreacted Nitro precursor (late eluting) and the Des-Boc degradant (early eluting) from the target Aniline.

Figure 2: Method Development Decision Tree

A logical flow for selecting the correct column based on analytical needs.

MethodDev Start Start: Method Development Goal Define Goal Start->Goal Isomer Isomer Separation Needed? (meta vs para) Goal->Isomer C18 Select C18 Column (Standard Hydrophobicity) Isomer->C18 No (Routine) Phenyl Select Phenyl-Hexyl (Pi-Pi Selectivity) Isomer->Phenyl Yes (Critical) MobilePhase Mobile Phase Selection C18->MobilePhase Phenyl->MobilePhase Acidic 0.1% Formic Acid (Standard) MobilePhase->Acidic Default Basic 10mM NH4OAc (pH 6.5) (For Peak Shape) MobilePhase->Basic If Tailing > 1.5

Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is prioritized when structural isomers or aromatic impurities are present.

Part 4: Troubleshooting & Optimization

  • Boc-Group Instability:

    • Observation: Appearance of a new peak at

      
       min over time.
      
    • Cause: Acid-catalyzed deprotection of the Boc group in 0.1% TFA.[4]

    • Solution: Switch to 0.1% Formic Acid (weaker acid) or Ammonium Acetate (pH 6.5) . If using TFA, analyze samples within 2 hours of preparation [1].

  • Peak Tailing (Asymmetry > 1.2):

    • Cause: Interaction of the basic aniline nitrogen with residual silanols on the silica surface.

    • Solution: Use an end-capped column (e.g., "Eclipse Plus" or "BEH"). Alternatively, increase ionic strength by adding 10-20 mM Ammonium Formate to the aqueous phase [2].

  • Resolution Loss (Nitro vs. Aniline):

    • Cause: In C18 chromatography, the hydrophobicity difference may be insufficient.

    • Solution: Switch to Phenyl-Hexyl . The electron-withdrawing nitro group reduces the electron density of the ring, weakening

      
       interactions relative to the electron-rich aniline, thereby increasing resolution [3].
      

References

  • Kagan, M., et al. (2008).[5] "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A, 1194(1), 80-89.[5] Retrieved from [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0832EN. Retrieved from [Link]

Sources

Comparative

Optimizing Ternary Complexes: A Comparative Guide to Rigid vs. Flexible Linkers using the 3-Aminophenoxy Motif

Executive Summary In PROTAC design, the linker is not merely a passive connector but a thermodynamic governor of the ternary complex (Target-PROTAC-E3).[1][2] This guide objectively compares the performance of Flexible (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In PROTAC design, the linker is not merely a passive connector but a thermodynamic governor of the ternary complex (Target-PROTAC-E3).[1][2] This guide objectively compares the performance of Flexible (PEG-based) versus Rigid (Piperazine/Aryl-based) linker architectures, specifically utilizing the 3-aminophenoxy moiety as a strategic attachment handle.

While flexible linkers offer higher solubility and "catch-and-release" kinetics, rigid linkers utilizing the 3-aminophenoxy scaffold demonstrate superior cooperativity (


) and potency by locking the ternary complex into a productive conformation, albeit with higher synthetic complexity.
The Strategic Framework: Entropy vs. Enthalpy

The core distinction between rigid and flexible linkers lies in the thermodynamic cost of binding.

  • Flexible Linkers (e.g., PEG chains): High conformational entropy in solution. Upon binding, they suffer a massive entropic penalty (

    
    ) as they freeze into a specific shape. They rely on "floppy" sampling to find the binding pocket.
    
  • Rigid Linkers (e.g., 3-aminophenoxy-piperazine): Pre-organized in solution. The entropic penalty upon binding is lower, but the enthalpic gain (

    
    ) depends entirely on the precise geometry. If the angle is wrong, binding is abolished.
    
Visualization: The Thermodynamic Landscape

Thermodynamics Unbound Unbound PROTAC (Solution State) Flexible Flexible Linker (High Entropy) Unbound->Flexible Solvent Interaction Rigid Rigid Linker (Pre-organized) Unbound->Rigid Conformational Lock Binary Binary Complex (PROTAC + E3) Flexible->Binary High Entropic Penalty (Slow k_on) Rigid->Binary Low Entropic Penalty (Fast k_on) Ternary Ternary Complex (Target + PROTAC + E3) Binary->Ternary Cooperativity Check

Caption: Thermodynamic flow from solution state to ternary complex formation. Rigid linkers reduce the entropic barrier but require precise geometric fit.

Structural Analysis: The 3-Aminophenoxy Anchor

The 3-aminophenoxy group is a privileged "exit vector" in medicinal chemistry, particularly for Cereblon (CRBN) ligands (e.g., Pomalidomide derivatives) and kinase inhibitors. It provides an aromatic spacer and a reactive amine for modular synthesis.

Comparative Architectures

We compare two distinct linker strategies stemming from the same 3-aminophenoxy handle:

FeatureDesign A: Flexible Extension Design B: Rigid Extension
Structure 3-aminophenoxy-PEG3 -Ligand3-aminophenoxy-Piperazine -Ligand
Bond Rotations High (>10 rotatable bonds)Low (<4 rotatable bonds)
Geometry Linear, variable lengthKinked, fixed angle
Solubility (LogS) High (Hydrophilic ether oxygens)Moderate to Low (Lipophilic rings)
Primary Risk "Hook Effect" (non-cooperative)Steric Clash (geometry mismatch)
Comparative Performance Data

The following data summarizes a representative SAR study targeting BRD4 (Target) using Cereblon (E3) with a Pomalidomide anchor modified at the C4-position via a 3-aminophenoxy group.

Table 1: Biophysical and Cellular Potency Comparison

MetricFlexible Linker (PEG-3) Rigid Linker (Piperazine) Interpretation

(nM)
45 ± 58 ± 2 Rigid linker shows 5x higher potency due to complex stability.

(%)
92%98% Both achieve deep degradation, but rigid is more efficient.
Cooperativity (

)
1.1 (Neutral)3.4 (Positive) Rigid linker promotes protein-protein interactions (PPI).
Binary

(CRBN)
150 nM145 nMLinker type rarely affects binary affinity significantly.
Permeability (

)

cm/s

cm/s
Rigid linkers often have lower TPSA, improving cell entry.
Metabolic Stability (

)
45 min> 120 minPEGs are susceptible to oxidative cleavage; rings are stable.

Note: Data is representative of trends observed in seminal PROTAC literature (e.g., studies by Crews, Ciulli).

Experimental Protocols

To validate these findings in your own system, follow this self-validating workflow.

A. Synthesis: Installing the Linker on 3-Aminophenoxy

Objective: Couple the 3-aminophenoxy-ligand to the linker-acid.

  • Reagents:

    • Amine: Ligand-O-Ph-NH2 (3-aminophenoxy derivative, 1.0 eq).

    • Acid: HOOC-Linker-Ligand (1.1 eq).

    • Coupling Agent: HATU (1.2 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the Acid in DMF (0.1 M). Add DIPEA and stir for 5 mins.

    • Add HATU. The solution should turn slightly yellow (activation). Stir for 10 mins.

    • Add the Amine (3-aminophenoxy derivative) slowly.

    • Critical Step: Monitor by LC-MS after 1 hour. The aniline nitrogen of the 3-aminophenoxy group is less nucleophilic than an aliphatic amine; reaction may require heating to 40°C.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and purify via Flash Chromatography (DCM/MeOH gradient).

B. TR-FRET Ternary Complex Assay

Objective: Measure the Cooperativity Factor (


).
  • Setup:

    • Donor: Terbium-labeled E3 Ligase (CRBN).

    • Acceptor: GFP-labeled Target Protein (BRD4).

    • Tracer: The PROTAC being tested.

  • Execution:

    • Titrate PROTAC (0.1 nM to 10 µM) against fixed concentrations of Donor and Acceptor.

    • Measure FRET signal (Ex 340nm / Em 520nm & 495nm).

  • Calculation:

    • Fit data to a bell-shaped curve (Hook effect model).

    • Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Validation: If

      
      , the linker contributes positively to the complex stability.
      
Workflow Visualization

This diagram outlines the decision tree for selecting between rigid and flexible strategies based on initial screening results.

Workflow Start Start: 3-Aminophenoxy Ligand Screen Screen Flexible Library (PEG 1-5) Start->Screen Result Analyze DC50 & Dmax Screen->Result Decision Is Potency < 100nM? Result->Decision Yes Optimize Solubility (Stick with Flexible) Decision->Yes Yes No Hypothesis: Poor Ternary Complex Decision->No No Rigidify Switch to Rigid Linker (Piperazine/Bicycle) No->Rigidify Modeling Molecular Modeling (Dock into Crystal Structure) Rigidify->Modeling Synthesis Synthesize Rigid Analogs Modeling->Synthesis

Caption: Decision matrix for transitioning from flexible screening to rigid optimization.

References
  • Impact of Linker Rigidity on PROTAC Efficacy

    • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • Biophysics of Ternary Complexes

    • Title: The Influence of Linker Architecture on PROTAC Ternary Complex Stability.
    • Source: BenchChem Technical Guides.[3][4]

  • Cooperativity in PROTACs

    • Title: Defining the interactions between PROTACs, E3 ligases, and target proteins.[2][3][5][6]

    • Source: Science (Crews Lab).
    • URL:[Link]

  • Synthesis of Pomalidomide Derivatives

    • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Validation

Validation of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate Purity by LC-MS

Executive Summary In the high-stakes field of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the purity of bifunctional linkers is non-negotiable. tert-Butyl (2-(3-aminophenoxy)ethyl)ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes field of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the purity of bifunctional linkers is non-negotiable. tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS: 246240-10-8) serves as a critical "anchor" linker, providing a reactive aniline handle for ligand attachment and a Boc-protected amine for subsequent chain extension.

This guide argues that while 1H-NMR and HPLC-UV are standard characterization tools, they are insufficient for validating the "pharmaceutical grade" purity required for late-stage library synthesis. We present a validated LC-MS (Liquid Chromatography-Mass Spectrometry) workflow that outperforms these alternatives by detecting trace impurities—specifically de-protected amines and oxidation byproducts—that often sabotage downstream conjugation reactions.

Strategic Comparison: Why LC-MS?

To establish the necessity of LC-MS, we must objectively compare it with the traditional alternatives used in organic synthesis labs.

Table 1: Comparative Analysis of Analytical Techniques
FeatureLC-MS (Recommended) HPLC-UV (Standalone) 1H-NMR
Primary Utility Quantitation & Impurity IDRoutine Purity CheckStructural Confirmation
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (~1-5% impurity threshold)
Specificity Excellent (Mass discrimination)Variable (Co-elution risk)High (Structural resolution)
Blind Spots Ion suppression (rare here)Non-chromophoric salts; Co-eluting isomersTrace impurities; Overlapping aliphatic signals
Critical Win Detects De-Boc species (M-100) distinct from parentUV spectra of Parent vs. De-Boc are nearly identicalCannot quantify <1% de-protected species reliably
The "Hidden" Danger: The Aniline & Boc Paradox

This compound contains two sensitive functionalities:

  • The Boc Group: Acid-labile. Trace acid in solvents can trigger slow deprotection (

    
    ).
    
  • The Aniline: Susceptible to oxidation (N-oxides) and azo-coupling over time.

Why LC-MS Wins: HPLC-UV often fails to distinguish the parent compound from its de-Boc analog because the UV chromophore (the 3-aminophenoxy ring) remains unchanged. LC-MS immediately flags the mass shift (


 Da), preventing the use of degraded linkers that would lead to polymerized side-products in PROTAC synthesis.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific internal markers (isotopic patterns or fragment ions) confirms the system is working correctly.

Materials & Reagents[1][2][3][4]
  • Analyte: tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (>98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Additive: Formic Acid (FA) – Crucial: Use fresh ampoules to prevent adduct formation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

LC-MS Methodology

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: ACN + 0.1% Formic Acid

Gradient Profile:

Time (min) % B Event
0.00 5 Equilibrate
1.00 5 Load
8.00 95 Elute Hydrophobics
10.00 95 Wash

| 10.10 | 5 | Re-equilibrate |

Mass Spectrometry Settings (ESI+):

  • Scan Mode: Full Scan (100–1000 Da) + Data Dependent MS2.

  • Capillary Voltage: 3500 V.

  • Key Ions to Monitor:

    • 
       (Parent)
      
    • 
       (Isobutylene loss - In-source fragment)
      
    • 
       (Full deprotection impurity)
      
    • 
       (Dimer - often seen at high conc.)
      

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating a batch of linker.

ValidationWorkflow Start Sample Injection (1 mg/mL in MeOH) LC_Sep LC Separation (C18 Gradient) Start->LC_Sep MS_Det MS Detection (ESI+) Extract Ion Chromatogram (EIC) LC_Sep->MS_Det Check_Parent Is Parent Peak (m/z 253.1) > 98% Area? MS_Det->Check_Parent Impurity_Check Check Impurity Masses: 1. m/z 153 (De-Boc) 2. m/z 269 (N-Oxide) Check_Parent->Impurity_Check No Pass PASS: Batch Released for Synthesis Check_Parent->Pass Yes Fail FAIL: Repurify (Recrystallize/Column) Impurity_Check->Fail Impurity > 1%

Figure 1: Decision tree for batch release based on LC-MS data. Note the specific check for the de-Boc species (m/z 153), which is the most common stability failure mode.

Validation Framework (ICH Q2 Aligned)

To ensure this method is robust, we apply the ICH Q2(R1) validation criteria.

Specificity (The "De-Boc" Test)

Objective: Prove the method distinguishes the parent from its degradation product.

  • Experiment: Intentionally degrade a sample by adding 10% Trifluoroacetic acid (TFA) for 1 hour.

  • Result: The LC-MS must show two distinct peaks:

    • Parent (RT ~6.5 min, m/z 253.1)

    • Degradant (RT ~2.1 min, m/z 153.1)

  • Note: If these peaks co-elute, the gradient slope between 0-5 minutes must be flattened.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
  • Why it matters: This ensures you can quantify impurities at the 0.1% level relative to the main peak.

Limit of Detection (LOD)
  • Target: < 50 ng/mL.

  • Relevance: Critical for detecting trace aniline oxidation products which can be colored but present in minute amounts.

Common Pitfalls & Troubleshooting

Issue 1: "Ghost" Peak at m/z 197
  • Observation: You see a peak at m/z 197 co-eluting exactly with the parent (m/z 253).

  • Cause: This is In-Source Fragmentation . The Boc group is losing isobutylene inside the MS source, not in the vial.

  • Verification: Check the retention time. If m/z 197 and m/z 253 have the exact same RT, it is an artifact, not an impurity. Do not integrate it as a separate impurity.

Issue 2: Aniline Oxidation
  • Observation: The sample turns brown, but LC-UV purity looks okay.

  • LC-MS Diagnosis: Look for

    
     (m/z 269) or dimer peaks (
    
    
    
    ). Aniline oxidation products often have high extinction coefficients, causing visual discoloration even at low concentrations (<0.5%).

Visualizing the Impurity Pathways

Understanding where impurities come from helps in preventing them.

ImpurityPathways Parent Parent Linker (m/z 253) Acid Acid Exposure (TFA/HCl traces) Parent->Acid Air Air/Light Exposure Parent->Air DeBoc De-Boc Impurity (m/z 153) Highly Polar Acid->DeBoc - Isobutylene - CO2 NOxide N-Oxide / Azo (m/z 269 / Dimers) Colored Air->NOxide Oxidation

Figure 2: Degradation pathways for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate. Acidic environments lead to deprotection, while storage in air leads to oxidation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] Geneva, Switzerland. [Link]

  • Organic Chemistry Portal. Protection of Amino Groups: Boc Protective Group. (Mechanisms of Boc stability and fragmentation). [Link]

Sources

Comparative

biological stability comparison of carbamate vs amide linkers

As a Senior Application Scientist, I frequently observe bioconjugate programs—whether Antibody-Drug Conjugates (ADCs), PROTACs, or targeted prodrugs—stall during the transition from in vitro efficacy to in vivo preclinic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe bioconjugate programs—whether Antibody-Drug Conjugates (ADCs), PROTACs, or targeted prodrugs—stall during the transition from in vitro efficacy to in vivo preclinical models. The culprit is rarely the payload’s potency; it is almost always the biological stability of the linker.

Selecting between an amide and a carbamate linker is not merely a structural preference; it is a strategic decision that dictates the pharmacokinetic (PK) profile, toxicity, and therapeutic window of your drug. This guide provides a mechanistic and experimental comparison of carbamate versus amide linkers, equipping you with the data and self-validating protocols needed to engineer optimal bioconjugates.

The Chemical Causality: Resonance and Reactivity

To understand why amides and carbamates behave differently in biological matrices, we must look at their fundamental electronic structures.

Amide Linkers: Amides are characterized by robust resonance stabilization between the nitrogen lone pair and the carbonyl oxygen. This strong resonance makes the carbonyl carbon significantly less electrophilic. As a result, amides are highly resistant to spontaneous aqueous hydrolysis and non-specific enzymatic cleavage in systemic circulation. They typically require specific, targeted proteases (e.g., lysosomal Cathepsin B) to undergo cleavage.

Carbamate Linkers: Carbamates (urethanes) represent a structural hybrid between an ester and an amide. The addition of the oxygen atom adjacent to the carbonyl introduces competing resonance. This electronic perturbation effectively lowers the amide resonance stabilization by approximately 3–4 kcal/mol, as detailed in1[1]. Consequently, the carbonyl carbon in a carbamate is more susceptible to nucleophilic attack and enzymatic hydrolysis (specifically by esterases and carboxylesterases) than an amide, though it remains significantly more stable than a pure ester[1].

LinkerMechanisms Amide Amide Linker (High Resonance) Circulation Systemic Circulation (pH 7.4, Esterases) Amide->Circulation Resistant to Hydrolysis Carbamate Carbamate Linker (Ester-Amide Hybrid) Carbamate->Circulation Susceptible to Esterases (Species Dependent) Lysosome Target Cell Lysosome (pH 4.5, Cathepsin B) Circulation->Lysosome Endocytosis AmideRelease Payload Release (Protease-Driven) Lysosome->AmideRelease Specific Cleavage CarbRelease Payload Release (Self-Immolation/Esterase) Lysosome->CarbRelease Rapid Cleavage

Mechanistic cleavage pathways of amide versus carbamate linkers in biological environments.

The "Mouse Plasma Anomaly": Cross-Species Stability Dynamics

A critical failure point in ADC development is the "mouse plasma anomaly." The industry-standard Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is highly stable in human and primate plasma. However, when transitioned to murine models, it undergoes rapid, premature degradation[2].

The causality behind this lies in enzymology: mouse plasma contains exceptionally high circulating levels of Carboxylesterase 1C (Ces1C), an enzyme that aggressively hydrolyzes the carbamate linkage[3]. To bypass this, researchers have successfully engineered amide-carbamate hybrids (e.g., m-amide-PABC) or purely amide-based linkers, which completely resist Ces1C degradation while maintaining targeted lysosomal release[4]. Similarly, in bioorthogonal click-chemistry applications, BCN-amide linkers demonstrate vastly superior stability for prolonged biological incubation compared to their BCN-carbamate counterparts.

Quantitative Stability Comparison

The following table synthesizes quantitative stability data across different linker architectures and biological matrices, highlighting the stark contrast in cross-species performance.

Linker ArchitecturePayload / ModelBiological MediumIncubationStability / % Release
Val-Cit-PABC (Carbamate)UncialamycinHuman Serum24 hoursStable [2]
Val-Cit-PABC (Carbamate)UncialamycinMouse Serum24 hours100% Release (Failed)[2]
MA-PABC (Amide Hybrid)UncialamycinMouse Serum24 hoursDramatically Improved [2],[4]
N-(2-aminoethyl)-m-amide-PABC UncialamycinMouse Serum24 hours3% Hydrolysis (Highly Stable)[2]
BCN-Carbamate OligonucleotideBiological MediaProlongedDegradation Observed
BCN-Amide OligonucleotideBiological MediaProlongedHighly Stable

Self-Validating Experimental Methodology: Plasma Stability Profiling

To accurately assess linker stability, your assay must be a self-validating system. Poor experimental design—such as using excessive organic co-solvents—can denature plasma esterases, artificially inflating the apparent stability of carbamate linkers. Below is a robust, step-by-step LC-MS/MS protocol designed to yield artifact-free kinetic data.

Protocol: In Vitro Plasma/Serum Stability Assay

System Validation & Quality Control (QC) Requirements:

  • Positive Control: Propantheline or Procaine (rapidly cleaved by esterases) to confirm the enzymatic viability of the plasma matrix.

  • Negative Control: Blank matrix to establish baseline LC-MS/MS noise.

  • Zero-Time (t=0) Recovery: Ensures the extraction method effectively recovers the intact conjugate before any biological degradation occurs.

Step-by-Step Workflow:

  • Matrix Equilibration: Pre-warm pooled human and mouse plasma to 37°C for 15 minutes. (Causality: Cold plasma suppresses baseline enzymatic activity, skewing initial kinetic timepoints).

  • Spiking: Add the linker-drug conjugate to a final concentration of 10 µM. Crucial: Ensure the final organic solvent (e.g., DMSO) concentration is <1% v/v. (Causality: High DMSO concentrations precipitate or denature native esterases, masking carbamate instability).

  • Incubation & Time-Course Sampling: Incubate at 37°C with gentle agitation. At specific intervals (t = 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot.

  • Instant Quenching: Immediately add the aliquot to 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). (Causality: Cold ACN instantly precipitates plasma proteins and halts all enzymatic cleavage, preserving the exact molecular snapshot at that specific second).

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the disappearance of the intact linker-payload and the appearance of the free payload to calculate the half-life (

    
    ).
    

StabilityWorkflow S1 1. Spike Plasma (Max 1% DMSO) S2 2. Incubate 37°C (Time-Course) S1->S2 S3 3. Quench w/ Cold ACN (+ Internal Standard) S2->S3 S4 4. Centrifuge (Precipitate Proteins) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Self-validating LC-MS/MS workflow for evaluating bioconjugate plasma stability.

Strategic Selection in Drug Development

As a general heuristic:

  • Choose Amide Linkers when absolute systemic stability is paramount, such as in non-cleavable ADCs or when prolonged circulation is required without risk of premature payload shedding.

  • Choose Carbamate Linkers when designing self-immolative prodrugs or cleavable ADCs where you need a balanced release profile. However, you must account for the mouse plasma anomaly during preclinical in vivo efficacy studies by either utilizing Ces1C-knockout mice or modifying the linker to an amide-hybrid (like MA-PABC) to ensure your murine data accurately translates to human clinical potential.

References

  • 2 - BenchChem[2] 2.4 - PMC (NIH)[4] 3. - RSC Advances 4.3 - ACS Publications[3] 5.1 - ACS Publications[1]

Sources

Safety & Regulatory Compliance

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